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Foundational

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 4-Cyclohexyl-4-methoxypiperidine

Abstract This technical guide provides a comprehensive framework for characterizing the in vitro toxicity profile of the novel piperidine derivative, 4-Cyclohexyl-4-methoxypiperidine. Given the prevalence of the piperidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the in vitro toxicity profile of the novel piperidine derivative, 4-Cyclohexyl-4-methoxypiperidine. Given the prevalence of the piperidine scaffold in pharmaceuticals, a thorough understanding of the potential toxicity of new analogues is paramount in early-stage drug development.[1] This document outlines a tiered, mechanism-driven approach to assess the cytotoxic, genotoxic, and potential neurotoxic liabilities of this compound. We will detail the rationale behind experimental choices, provide step-by-step protocols for key assays, and present a strategy for data interpretation. This guide is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of new chemical entities.

Introduction: The Piperidine Scaffold and the Imperative for Early Toxicity Assessment

The piperidine ring is a ubiquitous structural motif in a vast array of FDA-approved drugs and bioactive molecules, valued for its favorable pharmacokinetic properties and synthetic tractability.[1] From analgesics to antipsychotics, the versatility of the piperidine core has made it a cornerstone of modern medicinal chemistry.[1][2] However, this chemical class is not without its toxicological liabilities. Depending on the substitutions, piperidine derivatives can exhibit a range of adverse effects, including neurotoxicity and cytotoxicity.[3][4]

4-Cyclohexyl-4-methoxypiperidine is a novel compound with limited publicly available safety data. Preliminary hazard classifications suggest potential for skin and eye irritation, as well as specific target organ toxicity.[5] A robust in vitro toxicity assessment is therefore a critical first step to de-risk this compound for further development. Early-phase in vitro screening allows for the rapid and cost-effective identification of potential hazards, enabling a "fail early, fail fast" approach that conserves resources and prioritizes the most promising candidates.[6]

This guide proposes a logical, tiered workflow for the in vitro toxicological evaluation of 4-Cyclohexyl-4-methoxypiperidine, beginning with broad cytotoxicity screening and progressing to more specific and mechanistic assays.

Tier 1: Basal Cytotoxicity Assessment

The initial evaluation of any new chemical entity should establish its fundamental impact on cell viability. This provides a therapeutic window and identifies non-specific toxicity. We will employ two complementary colorimetric assays to measure metabolic activity and total cellular protein, providing a more complete picture of cytotoxicity.

Rationale for Assay Selection
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the activity of mitochondrial dehydrogenases, which are indicative of a metabolically active, viable cell.[1][7] It is a widely accepted and robust method for assessing cell viability.

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins.[7] It provides a measure of total cell mass, which can be a more stable endpoint than metabolic activity, as the latter can be influenced by compound-specific effects on mitochondrial function.

Experimental Workflow: Tier 1 Cytotoxicity

G cluster_0 Cell Line Selection & Seeding cluster_1 Compound Treatment cluster_2 Assay Execution cluster_3 Data Analysis cell_lines Select diverse cell lines: - HepG2 (liver) - SH-SY5Y (neuronal) - A549 (lung) - MCF-7 (breast) seed_plates Seed cells in 96-well plates (5,000-10,000 cells/well) cell_lines->seed_plates prepare_compound Prepare serial dilutions of 4-Cyclohexyl-4-methoxypiperidine seed_plates->prepare_compound treat_cells Treat cells for 24, 48, and 72 hours prepare_compound->treat_cells assay_choice Perform MTT and SRB assays in parallel plates treat_cells->assay_choice mt_protocol MTT Assay: Add MTT, incubate, solubilize formazan assay_choice->mt_protocol srb_protocol SRB Assay: Fix cells, stain with SRB, solubilize dye assay_choice->srb_protocol read_plates Measure absorbance (570 nm for MTT, 510 nm for SRB) mt_protocol->read_plates srb_protocol->read_plates calculate_viability Calculate % cell viability vs. vehicle control read_plates->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Tier 1 workflow for basal cytotoxicity assessment.

Detailed Protocols

MTT Assay Protocol [1][7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of 4-Cyclohexyl-4-methoxypiperidine and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

SRB Assay Protocol [7]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After incubation with the compound, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

Data Presentation and Interpretation

Summarize the IC50 values in a table for clear comparison across cell lines and time points.

Cell LineAssay24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
HepG2MTT
SRB
SH-SY5YMTT
SRB
A549MTT
SRB
MCF-7MTT
SRB

A significant difference between MTT and SRB results may suggest a specific mitochondrial liability. Potent cytotoxicity (low µM IC50) across all cell lines would indicate a general cytotoxic mechanism, while cell line-specific toxicity could point towards a more targeted effect.

Tier 2: Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement and a critical component of safety assessment, as DNA damage can lead to carcinogenesis.[8][9] A standard battery of in vitro tests is recommended to detect different mechanisms of genetic damage.[8]

Rationale for Assay Selection
  • Bacterial Reverse Mutation Assay (Ames Test): This assay identifies substances that cause gene mutations.[6][9] It is a highly sensitive and widely used screening tool for detecting point mutations.

  • In Vitro Micronucleus Assay: This assay detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss or gain).[6][10] Micronuclei are small, extranuclear bodies that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during mitosis.[6]

Experimental Workflow: Tier 2 Genotoxicity

G cluster_0 Ames Test cluster_1 In Vitro Micronucleus Assay ames_strains Select Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) ames_treatment Treat bacteria with compound +/- S9 metabolic activation ames_strains->ames_treatment ames_plating Plate on minimal glucose agar ames_treatment->ames_plating ames_counting Count revertant colonies after 48-72h ames_plating->ames_counting end Interpret Genotoxicity Profile ames_counting->end mn_cells Use mammalian cells (e.g., CHO-K1, TK6, or human lymphocytes) mn_treatment Treat cells with compound +/- S9 metabolic activation mn_cells->mn_treatment cyto_block Add cytochalasin B to block cytokinesis mn_treatment->cyto_block mn_harvest Harvest and stain cells cyto_block->mn_harvest mn_scoring Score micronuclei in binucleated cells mn_harvest->mn_scoring mn_scoring->end start Initiate Genotoxicity Testing start->ames_strains start->mn_cells

Caption: Tier 2 workflow for genotoxicity assessment.

Detailed Protocols

Ames Test (OECD TG 471) [9]

  • Strain Selection: Use a set of validated Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) to detect various types of mutations.

  • Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).

  • Treatment: Expose the bacterial strains to a range of concentrations of 4-Cyclohexyl-4-methoxypiperidine.

  • Plating: Plate the treated bacteria on minimal agar plates.

  • Incubation: Incubate the plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies. A significant, dose-dependent increase in revertants compared to the negative control indicates a positive result.

In Vitro Micronucleus Assay (OECD TG 487)

  • Cell Culture: Culture appropriate mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, TK6).

  • Treatment: Treat the cells with at least three concentrations of the test compound, with and without S9 metabolic activation.

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis.

  • Harvest and Staining: Harvest the cells and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

Data Presentation and Interpretation

Ames Test Data Summary

StrainMetabolic ActivationFold Increase in Revertants (Highest Non-toxic Dose)Result (+/-)
TA98-S9
+S9
TA100-S9
+S9
...

In Vitro Micronucleus Data Summary

Concentration (µM)Metabolic Activation% Binucleated Cells with MicronucleiCytotoxicity (% of Control)Result (+/-)
0 (Vehicle)-S9100
X-S9
Y-S9
Z-S9
0 (Vehicle)+S9100
X+S9
Y+S9
Z+S9

A positive result in either assay warrants further investigation and may be a significant barrier to further development.

Tier 3: Mechanistic and Target Organ-Specific Toxicity

If the compound shows acceptable cytotoxicity and is non-genotoxic, further investigation into potential target organ toxicity is warranted. Given the prevalence of piperidine derivatives in neurology and the preliminary hazard data, neurotoxicity is a key area of concern. Additionally, understanding the metabolic fate of the compound is crucial.

Neurotoxicity Assessment

The human neuroblastoma cell line, SH-SY5Y, is a well-established model for in vitro neurotoxicity testing.[4][11][12][13] Differentiated SH-SY5Y cells exhibit neuron-like characteristics, making them a relevant system for these studies.[11][12]

4.1.1. Experimental Workflow: Neurotoxicity

G cluster_0 Cell Model Preparation cluster_1 Endpoint Assays differentiate_shsy5y Differentiate SH-SY5Y cells (e.g., with retinoic acid and BDNF) treat_differentiated Treat differentiated cells with sub-lethal compound concentrations differentiate_shsy5y->treat_differentiated neurite_outgrowth Neurite Outgrowth Assay: Image and quantify neurite length treat_differentiated->neurite_outgrowth ros_production ROS Production Assay: Use fluorescent probes (e.g., DCFH-DA) treat_differentiated->ros_production caspase_activity Caspase-3/7 Activity Assay: Measure apoptosis induction treat_differentiated->caspase_activity

Caption: Tier 3 workflow for neurotoxicity assessment.

4.1.2. Key Neurotoxicity Endpoints

  • Neurite Outgrowth: Inhibition of neurite outgrowth is a sensitive marker of developmental neurotoxicity.

  • Reactive Oxygen Species (ROS) Production: Many neurotoxic compounds induce oxidative stress.

  • Caspase Activation: Measurement of caspase-3/7 activity can indicate the induction of apoptosis.[14]

Metabolic Stability and Metabolite Identification

The piperidine ring can be a site of metabolism by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites.[15][16][17] An in vitro metabolism study using liver microsomes is essential.

4.2.1. Protocol: Metabolic Stability in Liver Microsomes

  • Incubation: Incubate 4-Cyclohexyl-4-methoxypiperidine with human or rat liver microsomes in the presence of NADPH.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the remaining parent compound at each time point using LC-MS/MS.

  • Calculation: Determine the intrinsic clearance and half-life of the compound.

4.2.2. Data Presentation: Metabolic Stability

ParameterValue
Half-life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg protein)

High clearance suggests rapid metabolism, which could impact efficacy and potentially lead to the formation of toxic metabolites. LC-MS/MS analysis of the incubation mixture can also be used to identify the structures of major metabolites.

Conclusion and Future Directions

This guide provides a structured, multi-tiered approach for the comprehensive in vitro toxicological profiling of 4-Cyclohexyl-4-methoxypiperidine. By systematically evaluating basal cytotoxicity, genotoxicity, neurotoxicity, and metabolic stability, researchers can build a robust safety profile for this novel compound. The data generated from these studies will be invaluable for making informed decisions regarding the continued development of this and other related piperidine derivatives. A negative result in the genotoxicity assays and a favorable therapeutic window from the cytotoxicity studies would provide a strong rationale for advancing the compound to in vivo safety studies. Conversely, any significant liabilities identified in this in vitro battery would signal the need for either chemical modification to mitigate the toxicity or discontinuation of the compound.

References

  • ResearchGate. (n.d.). Piperine and piperidine-induced caspase pathway for activating cell.... Retrieved from [Link]

  • PubMed. (n.d.). Identification of lactams as in vitro metabolites of piperidine-type phenothiazine antipsychotic drugs. Retrieved from [Link]

  • European Medicines Agency. (n.d.). A Standard Battery for Genotoxicity Testing of Pharmaceuticals. Retrieved from [Link]

  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. Retrieved from [Link]

  • Sarwat Jahan, et al. (2012). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Retrieved from [Link]

  • PMC. (n.d.). Evaluation of the standard battery of in vitro genotoxicity tests to predict in vivo genotoxicity through mathematical modeling: A report from the 8th International Workshop on Genotoxicity Testing. Retrieved from [Link]

  • ACS Publications. (2023, May 22). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. Retrieved from [Link]

  • MDPI. (2021, December 16). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Retrieved from [Link]

  • PubMed. (1989, May). Biological N-oxidation of piperidine in vitro. Retrieved from [Link]

  • ResearchGate. (2022, November 7). Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. Retrieved from [Link]

  • PubMed. (2007, October 15). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Retrieved from [Link]

  • ACS Publications. (2015, July 7). Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Retrieved from [Link]

  • PMC. (n.d.). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Retrieved from [Link]

  • NextSDS. (n.d.). 4-cyclohexyl-4-methoxypiperidine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2022, January 12). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Cell models for evaluation of adult and developmental neurotoxicity. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyclohexyl-1-(3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl)piperidine. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-cyclohexyl-4-methoxypiperidine hydrochloride (C12H23NO). Retrieved from [Link]

  • DEA.gov. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. Retrieved from [Link]

  • MDPI. (2021, July 17). In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. Retrieved from [Link]

  • ResearchGate. (2026, February 9). Design, Synthesis and In Vitro Cytotoxic Activity Evaluation of New Mannich Bases. Retrieved from [Link]

  • PubMed. (2017, January 13). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer. Retrieved from [Link]

  • IIVS.org. (2025, January 4). A Proof-of-Concept for Safety Evaluation of Inhalation Exposure to Known Respiratory Irritants Using In Vitro and In Silico Methods. Retrieved from [Link]

  • Journal of King Saud University. (2025, May 31). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Methoxypiperidine. Retrieved from [Link]

Sources

Exploratory

Crystal Structure Analysis of 4-Cyclohexyl-4-methoxypiperidine: A Technical Guide to Conformational and Crystallographic Characterization

Executive Summary 4-Cyclohexyl-4-methoxypiperidine is a sterically complex, disubstituted heterocyclic building block widely utilized in the synthesis of neuroactive agents, kinase inhibitors, and GPCR ligands. Understan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Cyclohexyl-4-methoxypiperidine is a sterically complex, disubstituted heterocyclic building block widely utilized in the synthesis of neuroactive agents, kinase inhibitors, and GPCR ligands. Understanding its exact 3D spatial geometry is critical for rational drug design, as the vector projection of its pharmacophoric elements (the basic piperidine nitrogen and the lipophilic cyclohexyl moiety) dictates receptor binding affinity. This whitepaper provides an in-depth, authoritative guide to the theoretical conformational landscape, experimental single-crystal X-ray diffraction (SCXRD) methodology, and structural refinement protocols for this compound.

Conformational Landscape & Theoretical Framework

Before initiating crystallographic studies, it is essential to establish the theoretical conformational boundaries of the molecule. 4-Cyclohexyl-4-methoxypiperidine features a saturated six-membered piperidine ring with two substituents at the C4 position.

Piperidine Ring Puckering

In non-sterically constrained systems, the Csp3 hybridization state of the carbon atoms in the α -position to the piperidinic nitrogen strongly favors the classic chair conformation [1]. Unlike Csp2 hybridized derivatives (such as piperidine-2-thiones or amides) which distort toward half-chair or twist-boat geometries, the fully saturated nature of 4-cyclohexyl-4-methoxypiperidine ensures a stable chair conformer with minimal ring strain[1].

Steric Competition at C4: Axial vs. Equatorial Preferences

The defining structural feature of this molecule is the quaternary C4 carbon, which hosts both a bulky cyclohexyl group and a methoxy group. The spatial orientation of these groups is governed by their respective A-values (the energetic penalty of occupying an axial position due to 1,3-diaxial interactions):

  • Cyclohexyl Group: A-value 2.15 kcal/mol.

  • Methoxy Group: A-value 0.60 kcal/mol.

Causality in Structural Biology: Because the energetic penalty for an axial cyclohexyl group is nearly four times greater than that of a methoxy group, the molecule will strictly adopt a conformation where the cyclohexyl ring is equatorial , forcing the methoxy group into the axial position. This minimizes repulsive 1,3-diaxial interactions with the axial protons at C2 and C6 of the piperidine ring.

Conformational_Logic A 4-Cyclohexyl-4-methoxypiperidine B Csp3 Hybridization at C2, C4, C6 A->B D C4 Substituent Competition A->D C Chair Conformation Adopted B->C G Equatorial Position (Minimizes 1,3-diaxial strain) C->G H Axial Position (Forced by steric bulk) C->H E Cyclohexyl Group (A-value ~2.15 kcal/mol) D->E F Methoxy Group (A-value ~0.60 kcal/mol) D->F E->G F->H

Caption: Conformational selection logic driven by steric strain and A-value competition at the C4 position.

Experimental Methodology: SCXRD Protocol

To experimentally validate the theoretical conformation, Single-Crystal X-ray Diffraction (SCXRD) is employed. The compound is most stable and commonly analyzed as its hydrochloride salt (C12H24ClNO)[2].

Step-by-Step Self-Validating Workflow

Phase 1: Crystal Growth (Vapor Diffusion Method)

  • Solvation: Dissolve 50 mg of 4-cyclohexyl-4-methoxypiperidine hydrochloride in 1 mL of methanol (solvent) in a 2-dram glass vial.

  • Diffusion Setup: Place the unsealed 2-dram vial inside a larger 20 mL scintillation vial containing 5 mL of diethyl ether (antisolvent).

  • Incubation: Seal the outer vial tightly and leave undisturbed at 4 °C for 48–72 hours.

  • Causality: Vapor diffusion allows for an extremely slow, thermodynamically controlled increase in supersaturation. This prevents rapid, chaotic nucleation, yielding high-quality, defect-free single crystals suitable for high-resolution diffraction.

Phase 2: Data Collection

  • Mounting: Select a transparent, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil.

  • Cryocooling: Immediately transfer the loop to the goniometer under a 100 K nitrogen cold stream.

  • Causality: The perfluoropolyether oil freezes instantaneously at 100 K, rigidly securing the crystal without inducing mechanical stress. Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors), reducing the smearing of electron density and allowing for the precise location of the piperidinium protons.

Phase 3: Structure Solution & Refinement

  • Integration: Integrate diffraction frames using APEX3 or CrysAlisPro, applying multi-scan absorption corrections (SADABS).

  • Phasing: Solve the phase problem using intrinsic phasing algorithms (SHELXT) to locate all non-hydrogen atoms.

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Hydrogen Assignment: Locate the piperidinium N−H protons directly from the difference Fourier map to validate the hydrogen-bonding network, while placing aliphatic C−H protons in calculated riding positions.

SCXRD_Workflow N1 1. Crystal Growth (Binary Solvent) N2 2. SCXRD Data Collection (100 K, Cu Kα) N1->N2 N3 3. Structure Solution (SHELXT Phasing) N2->N3 N4 4. Anisotropic Refinement (SHELXL) N3->N4 N5 5. Structural Validation (CheckCIF & Hirshfeld) N4->N5

Caption: Sequential analytical workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Data Presentation: Expected Crystallographic Parameters

Based on structural analogs and the crystallographic behavior of piperidine hydrochloride salts[1][3], the expected quantitative data for a high-quality SCXRD experiment of this compound is summarized below:

Crystallographic ParameterExpected Value / Description
Chemical Formula C12H24ClNO (Hydrochloride salt)[2]
Formula Weight 233.78 g/mol
Crystal System Monoclinic or Orthorhombic
Typical Space Group P21​/c or P21​21​21​
Temperature 100(2) K
Radiation Source Mo K α ( λ = 0.71073 Å) or Cu K α ( λ = 1.5418 Å)
Puckering Amplitude (Q) 0.55 Å (Indicative of an ideal chair)
Final R1​ Index [I > 2 σ (I)] < 0.050 (High confidence structural model)
Goodness-of-fit on F2 1.00 – 1.05

Intermolecular Interactions & Crystal Packing

The macroscopic stability of the crystal lattice is dictated by its microscopic intermolecular interactions. In the solid state, piperidine derivatives frequently form robust supramolecular architectures driven by hydrogen bonding[3].

For 4-cyclohexyl-4-methoxypiperidine hydrochloride:

  • Primary Hydrogen Bonding: The protonated piperidinium nitrogen ( >NH2+​ ) acts as a strong, bifurcated hydrogen bond donor to the spherical chloride counterions ( N−H⋯Cl− ). This charge-assisted interaction typically propagates along the crystallographic b -axis, forming infinite 1D zigzag chains[1].

  • Secondary Interactions: The axial methoxy oxygen serves as a weak hydrogen bond acceptor. Two-dimensional Hirshfeld surface analysis and fingerprint plots will typically reveal secondary C−H⋯O contacts between the methoxy oxygen and the aliphatic protons of adjacent cyclohexyl rings, locking the 1D chains into a cohesive 3D lattice[3].

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: N-Alkylation of 4-Cyclohexyl-4-methoxypiperidine

Abstract This document provides a comprehensive guide to the N-alkylation of 4-cyclohexyl-4-methoxypiperidine, a key synthetic transformation for accessing a diverse range of pharmacologically active compounds. N-substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the N-alkylation of 4-cyclohexyl-4-methoxypiperidine, a key synthetic transformation for accessing a diverse range of pharmacologically active compounds. N-substituted piperidines are prevalent structural motifs in medicinal chemistry, often found in central nervous system (CNS) agents.[1] This guide details two primary synthetic strategies: direct N-alkylation via nucleophilic substitution and reductive amination. We will delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step experimental protocols, and outline robust analytical methods for product characterization. This application note is intended for researchers, scientists, and drug development professionals seeking to synthesize and characterize novel N-alkylated 4-cyclohexyl-4-methoxypiperidine derivatives.

Introduction: The Significance of the N-Substituted Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as enhanced solubility and metabolic stability.[2] The nitrogen atom at the 1-position (N1) serves as a crucial handle for introducing a wide variety of substituents, allowing for the fine-tuning of a molecule's biological activity. Specifically, 4-substituted piperidines have been investigated for their potential as balanced affinity μ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists, a profile that may reduce the negative side effects associated with selective MOR agonists.[3] The synthesis of N-alkylated derivatives of 4-cyclohexyl-4-methoxypiperidine, therefore, represents a valuable strategy for the discovery of novel therapeutic agents.

Core Synthetic Strategies for N-Alkylation

The introduction of an alkyl group onto the piperidine nitrogen can be achieved through several established synthetic methodologies. The choice of strategy is often dictated by the nature of the desired alkyl substituent and the availability of starting materials. Here, we focus on two of the most robust and widely applicable methods:

  • Direct N-Alkylation via Nucleophilic Substitution (SN2 Reaction): This method involves the reaction of the secondary amine of 4-cyclohexyl-4-methoxypiperidine with an alkylating agent, typically an alkyl halide.[4][5]

  • Reductive Amination: This versatile, one-pot procedure involves the reaction of a carbonyl compound (aldehyde or ketone) with the amine to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.[4][6] This method is particularly advantageous as it avoids the potential for over-alkylation, a common side reaction in direct alkylation methods.[4][6][7]

Diagram 1: Overview of Primary Synthetic Routes

G cluster_0 Method 1: Direct Alkylation cluster_1 Method 2: Reductive Amination Piperidine 4-Cyclohexyl-4-methoxypiperidine Alkylation Direct N-Alkylation (SN2) Piperidine->Alkylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->Alkylation Product1 N-Alkyl-4-cyclohexyl- 4-methoxypiperidine Alkylation->Product1 Forms N1-Alkyl bond Piperidine2 4-Cyclohexyl-4-methoxypiperidine ReductiveAmination Reductive Amination Piperidine2->ReductiveAmination Carbonyl Aldehyde/Ketone (R'-C(O)-R'') Carbonyl->ReductiveAmination Product2 N-Alkyl-4-cyclohexyl- 4-methoxypiperidine ReductiveAmination->Product2 Forms N1-Alkyl bond

Caption: Overview of primary synthetic routes for N-alkylation.

Method 1: Direct N-Alkylation via Nucleophilic Substitution (SN2)

Mechanistic Insights

Direct N-alkylation of a secondary amine with an alkyl halide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[8] In this concerted, single-step reaction, the lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[9] Simultaneously, the bond between the carbon and the leaving group (halide) breaks.[9]

This reaction is termed "bimolecular" because the rate-determining step involves the collision of two species: the amine and the alkyl halide.[10] A key characteristic of the SN2 reaction is the "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group.[9] This leads to an inversion of stereochemistry if the carbon being attacked is a chiral center.[9]

The presence of a base is crucial for this reaction to proceed to completion. The initial reaction forms an ammonium salt, which is in equilibrium with the starting materials. A base is required to deprotonate the ammonium salt, regenerating the neutral tertiary amine and driving the reaction forward.[7][11] Common bases include potassium carbonate (K₂CO₃), triethylamine (TEA), or diisopropylethylamine (DIPEA).[2][11]

The choice of solvent also significantly impacts the reaction rate. Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or acetonitrile, are preferred as they can solvate the cation but do not strongly solvate the anionic nucleophile, thereby increasing its reactivity.[8]

Experimental Protocol: N-Benzylation of 4-Cyclohexyl-4-methoxypiperidine

This protocol details a representative direct N-alkylation reaction using benzyl bromide as the alkylating agent.

Materials:

  • 4-Cyclohexyl-4-methoxypiperidine hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

  • Separatory funnel

Procedure:

  • Preparation of the Free Base: To a solution of 4-cyclohexyl-4-methoxypiperidine hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is >10. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of 4-cyclohexyl-4-methoxypiperidine.

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add the free base of 4-cyclohexyl-4-methoxypiperidine (1.0 eq) and anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the suspension at room temperature for 15 minutes.

  • Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure N-benzyl-4-cyclohexyl-4-methoxypiperidine.

Table 1: Common Alkylating Agents and Reaction Conditions
Alkylating AgentBaseSolventTemperatureTypical Reaction Time
Methyl IodideK₂CO₃AcetonitrileRoom Temp.2-6 hours
Ethyl BromideDIPEADMF50 °C8-12 hours
Benzyl BromideK₂CO₃DMFRoom Temp.4-8 hours
Propargyl BromideCs₂CO₃AcetonitrileRoom Temp.3-6 hours

Method 2: Reductive Amination

Mechanistic Insights

Reductive amination is a powerful and versatile method for forming C-N bonds and is often the preferred method for synthesizing secondary and tertiary amines to avoid over-alkylation.[4][6] The reaction proceeds in two main steps:

  • Iminium Ion Formation: The secondary amine of 4-cyclohexyl-4-methoxypiperidine reacts with an aldehyde or ketone to form an unstable carbinolamine intermediate. This intermediate then dehydrates to form a resonance-stabilized iminium ion. This step is often catalyzed by a weak acid.

  • Reduction: The iminium ion is then reduced in situ to the corresponding tertiary amine. A key advantage of this method is the use of mild reducing agents that are selective for the iminium ion over the starting carbonyl compound.[6]

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity.[6] Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be employed.[12]

Experimental Protocol: Reductive Amination with Cyclohexanecarboxaldehyde

This protocol provides a general procedure for the reductive amination of 4-cyclohexyl-4-methoxypiperidine with cyclohexanecarboxaldehyde.

Materials:

  • 4-Cyclohexyl-4-methoxypiperidine (free base)

  • Cyclohexanecarboxaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-cyclohexyl-4-methoxypiperidine (1.0 eq) and cyclohexanecarboxaldehyde (1.1 eq) in anhydrous DCE.

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-cyclohexylmethyl-4-cyclohexyl-4-methoxypiperidine.

Diagram 2: Experimental Workflow for Reductive Amination

Caption: Step-by-step workflow for the reductive amination protocol.

Purification and Characterization

Purification Strategies

The purification of the resulting tertiary amines is a critical step to ensure the removal of unreacted starting materials, by-products, and reagents.

  • Column Chromatography: This is the most common method for purifying N-alkylated piperidines in a laboratory setting.[13] Due to the basic nature of amines, they can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.[14] To mitigate this, a small amount of a competing amine, such as triethylamine (typically 1-2%), is often added to the eluent system.[14] Alternatively, amine-functionalized silica gel can be used, which often provides better separation without the need for a mobile phase modifier.[14]

  • Acid-Base Extraction: For larger-scale purifications, an acid-base extraction can be an effective method to separate the desired tertiary amine from non-basic impurities.[13] The crude reaction mixture can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) and the deprotonated amine is extracted back into an organic solvent.

Analytical Characterization

Confirmation of the structure and purity of the synthesized N-alkylated 4-cyclohexyl-4-methoxypiperidine derivatives is essential. A combination of spectroscopic techniques is typically employed.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.[15]

    • ¹H NMR: Will confirm the presence of the newly introduced alkyl group by the appearance of characteristic signals. The integration of these signals relative to the protons of the piperidine and cyclohexyl rings will confirm the stoichiometry.

    • ¹³C NMR: N-alkylation will cause a characteristic downfield shift of the carbon atoms adjacent to the nitrogen (C2 and C6 of the piperidine ring).[16] The signals for the carbons of the new alkyl group will also be present.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product and to gain further structural information through fragmentation patterns.[15][17] Electrospray ionization (ESI) is a suitable technique for these compounds.[15][17] The molecular ion peak (M+H)⁺ should correspond to the calculated molecular weight of the target compound.

Table 2: Illustrative Analytical Data
TechniqueExpected Observations for N-Benzyl-4-cyclohexyl-4-methoxypiperidine
¹H NMR Appearance of aromatic protons (typically δ 7.2-7.4 ppm). Appearance of a benzylic CH₂ singlet (typically δ 3.5-3.7 ppm). Signals corresponding to the cyclohexyl and piperidine protons.
¹³C NMR Appearance of aromatic carbon signals. Appearance of a benzylic CH₂ carbon signal. Downfield shift of the piperidine C2 and C6 signals compared to the starting material.
Mass Spec (ESI+) [M+H]⁺ corresponding to the calculated exact mass of C₂₀H₃₂NO⁺.

Disclaimer: The chemical shifts provided are illustrative and may vary depending on the solvent and other experimental conditions.

Conclusion

The N-alkylation of 4-cyclohexyl-4-methoxypiperidine is a fundamental transformation for the synthesis of novel compounds with potential therapeutic applications. Both direct alkylation via SN2 and reductive amination are highly effective methods, each with its own advantages. The choice of method will depend on the specific target molecule and the available starting materials. The protocols and analytical methods detailed in this application note provide a robust framework for the successful synthesis, purification, and characterization of N-alkylated 4-cyclohexyl-4-methoxypiperidine derivatives.

References

  • Jha, A., & Ma, N. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 633–636. [Link]

  • Purification of tertiary amines using an adsorbent. (1981).
  • Process for the purification of tertiary amines. (1982).
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  • Lee, S. H., et al. (2018). Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl. ACS Omega, 3(10), 14389–14396. [Link]

  • Zhu, J., et al. (2003). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 5(21), 3879–3881. [Link]

  • The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. (2023). Research Square. [Link]

  • Reductive amination in case of secondary amines. (2019, July 25). Chemistry Stack Exchange. [Link]

  • Synthesis of tertiary arylamines: Lewis acid-catalyzed direct reductive N-alkylation of secondary amines with ketones through an alternative pathway. (2019). Chemical Communications. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. [Link]

  • Le, T. B., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548–551. [Link]

  • Jha, A., & Ma, N. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. [Link]

  • Chapter 8: Nucleophilic substitutions. (n.d.). In Organic Chemistry. LibreTexts. [Link]

  • Mild Installation of Piperidines on 4-Alkylpyridines. (2023). Organic Letters. [Link]

  • Ogiwara, Y., et al. (2005). Catalytic Reductive Alkylation of Secondary Amine with Aldehyde and Silane by an Iridium Compound. The Journal of Organic Chemistry, 70(6), 2408–2411. [Link]

  • Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. [Link]

  • Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. (2025, November 20). Master Organic Chemistry. [Link]

  • Modulating Basicity in Mg–Al Oxides for Selective N-Alkylation of BIT with Improved Catalytic Performance. (2025). Precision Chemistry. [Link]

  • 4.4: Nucleophilic substitution and elimination reactions. (2025, May 23). Chemistry LibreTexts. [Link]

  • Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. (2014). Green Chemistry. [Link]

  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. [Link]

  • Characterization of a New Rat Urinary Metabolite of Piperine by LC/NMR/MS Studies. (2003). Journal of Agricultural and Food Chemistry. [Link]

  • Amine alkylation. (n.d.). Wikipedia. [Link]

  • Alkylation of Amines, Part 2: with Aldehydes and Ketones. (2020, November 2). YouTube. [Link]

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Sources

Application

Applications of 4-Cyclohexyl-4-methoxypiperidine in Drug Discovery: A Scaffold-Centric Guide

This technical guide provides a comprehensive overview of the potential applications of 4-Cyclohexyl-4-methoxypiperidine as a versatile scaffold in modern drug discovery. While direct research on this specific molecule i...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the potential applications of 4-Cyclohexyl-4-methoxypiperidine as a versatile scaffold in modern drug discovery. While direct research on this specific molecule is limited, its core structure, the 4,4-disubstituted piperidine motif, is a privileged scaffold found in numerous biologically active compounds.[1] This document will explore the therapeutic potential of 4-Cyclohexyl-4-methoxypiperidine by examining the structure-activity relationships (SAR) of closely related analogs and providing detailed protocols for its derivatization and biological evaluation.

The 4,4-Disubstituted Piperidine Scaffold: A Foundation for Diverse Pharmacology

The piperidine ring is a ubiquitous feature in pharmaceuticals, present in over a hundred commercially available drugs.[2] Its saturated, three-dimensional nature offers a distinct advantage over flat aromatic systems by providing more precise spatial arrangements of functional groups for optimal interaction with biological targets.[2] The 4,4-disubstituted pattern, in particular, creates a rigidified core that can serve as a potent anchor for engaging with a variety of receptors and enzymes.

The subject of this guide, 4-Cyclohexyl-4-methoxypiperidine, possesses two key substituents at the 4-position that are anticipated to significantly influence its pharmacological profile:

  • The Cyclohexyl Group: This bulky, lipophilic group can enhance binding to hydrophobic pockets within target proteins and is a common feature in compounds targeting the central nervous system (CNS).[3]

  • The Methoxy Group: The methoxy substituent is prevalent in many approved drugs and can modulate a compound's physicochemical properties, such as solubility and metabolic stability, as well as participate in key binding interactions.[4]

By analyzing the known activities of compounds sharing this core architecture, we can delineate promising avenues for the application of 4-Cyclohexyl-4-methoxypiperidine in drug discovery.

Potential Therapeutic Applications

Central Nervous System (CNS) Disorders

The 4,4-disubstituted piperidine framework is a cornerstone in the development of CNS-active agents. The lipophilicity imparted by the cyclohexyl group in 4-Cyclohexyl-4-methoxypiperidine suggests good potential for blood-brain barrier penetration, a critical attribute for drugs targeting the CNS.

NK1 receptor antagonists have therapeutic potential in treating depression, anxiety, and chemotherapy-induced nausea and vomiting.[5] Extensive research has demonstrated that the 4,4-disubstituted piperidine ring system is an excellent scaffold for high-affinity NK1 antagonists.[5][6] Structure-activity relationship studies have revealed that a highly lipophilic side chain is crucial for potent NK1 affinity.[5][6] The cyclohexyl group of 4-Cyclohexyl-4-methoxypiperidine could serve as a foundational lipophilic element in the design of novel NK1 antagonists.

Dopamine transporter inhibitors are used in the treatment of ADHD and have potential applications in other neurological and psychiatric disorders. The 4-methoxypiperidine moiety has been identified as a key pharmacophore in the design of DAT inhibitors.[7] By derivatizing the nitrogen of 4-Cyclohexyl-4-methoxypiperidine with various arylmethyl groups, it is plausible to develop potent and selective DAT inhibitors.

The 1-substituted cyclohexylpiperidine scaffold is the core structure of phencyclidine (PCP), a well-known NMDA receptor antagonist.[8][9] While PCP itself has significant abuse potential, analogs are being explored for their therapeutic properties. The presence of the cyclohexyl and piperidine moieties in 4-Cyclohexyl-4-methoxypiperidine makes it an interesting starting point for the synthesis of novel PCP analogs with potentially more favorable pharmacological profiles. It is important to note that modifications to this scaffold can significantly alter its psychoactive effects.[8][9][10]

Pain Management: Opioid Receptor Modulation

The 4,4-disubstituted piperidine scaffold is a classic framework for potent opioid analgesics, with fentanyl and its derivatives being prominent examples.[11] A series of 4,4-disubstituted piperidines have been synthesized and shown to possess potent analgesic properties, with some exhibiting potency comparable to morphine.[12] The core structure of 4-Cyclohexyl-4-methoxypiperidine provides a template for the development of novel analgesics. By introducing appropriate substituents on the piperidine nitrogen, it may be possible to modulate activity at the mu, delta, and kappa opioid receptors.

Infectious Diseases: HIV-1 Inhibition via CCR5 Antagonism

The chemokine receptor CCR5 is a critical co-receptor for HIV-1 entry into host cells, and its antagonists are a validated class of antiretroviral drugs. The 4,4-disubstituted piperidine scaffold has been successfully employed to develop potent CCR5 ligands and HIV-1 inhibitors.[13] The development of bioavailable compounds from this class highlights the potential of 4-Cyclohexyl-4-methoxypiperidine as a starting point for novel anti-HIV agents.

Experimental Protocols

The following protocols provide a framework for the synthesis of derivatives and the biological evaluation of compounds based on the 4-Cyclohexyl-4-methoxypiperidine scaffold.

Protocol 1: Synthesis of an N-Arylethyl-4-cyclohexyl-4-methoxypiperidine Derivative

This protocol describes a general method for the N-alkylation of 4-Cyclohexyl-4-methoxypiperidine, a common step in the synthesis of many biologically active piperidine derivatives.[11]

Objective: To synthesize 1-(2-(4-fluorophenyl)ethyl)-4-cyclohexyl-4-methoxypiperidine.

Materials:

  • 4-Cyclohexyl-4-methoxypiperidine hydrochloride

  • 1-(2-bromoethyl)-4-fluorobenzene

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 4-Cyclohexyl-4-methoxypiperidine hydrochloride (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride salt.

  • Add 1-(2-bromoethyl)-4-fluorobenzene (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for N-Alkylation:

cluster_reactants Reactants & Conditions reagent1 4-Cyclohexyl-4-methoxypiperidine (Free Base) product 1-(2-(4-fluorophenyl)ethyl)-4-cyclohexyl- 4-methoxypiperidine reagent1->product N-Alkylation (80 °C) reagent2 1-(2-bromoethyl)-4-fluorobenzene reagent2->product N-Alkylation (80 °C) base K₂CO₃ (Base) base->product N-Alkylation (80 °C) solvent Acetonitrile (Solvent) solvent->product N-Alkylation (80 °C) purification Purification (Column Chromatography) product->purification

Caption: Synthetic workflow for the N-alkylation of 4-Cyclohexyl-4-methoxypiperidine.

Protocol 2: Mu-Opioid Receptor (MOR) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the mu-opioid receptor.[12]

Objective: To determine the binding affinity (Ki) of a synthesized 4-Cyclohexyl-4-methoxypiperidine derivative for the human mu-opioid receptor.

Materials:

  • Cell membranes prepared from CHO cells stably expressing the human mu-opioid receptor.

  • [³H]DAMGO (a selective MOR agonist radioligand).

  • Test compound (e.g., synthesized derivative from Protocol 1).

  • Naloxone (a non-selective opioid receptor antagonist, for non-specific binding determination).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well microplate, add assay buffer, cell membranes, and [³H]DAMGO at a final concentration close to its Kd.

  • For total binding, add vehicle instead of the test compound.

  • For non-specific binding, add a high concentration of naloxone (e.g., 10 µM).

  • For the competition curve, add the serially diluted test compound.

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Count the radioactivity in a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of the test compound from the competition curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mu-Opioid Receptor Signaling Cascade:

Ligand Opioid Agonist (e.g., DAMGO) MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Binds Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channels Gi->Ca_channel Inhibits βγ subunit K_channel GIRK Channels Gi->K_channel Activates βγ subunit cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Ca_influx Ca²⁺ Influx ↓ Ca_channel->Ca_influx K_efflux K⁺ Efflux ↑ K_channel->K_efflux Neuron Neuronal Hyperpolarization & Reduced Neurotransmitter Release Ca_influx->Neuron K_efflux->Neuron

Caption: Simplified signaling pathway of the mu-opioid receptor upon agonist binding.

Comparative Biological Activities of 4,4-Disubstituted Piperidine Derivatives

The following table summarizes the biological activities of various 4,4-disubstituted piperidine derivatives from the literature to provide a comparative context for the potential of the 4-Cyclohexyl-4-methoxypiperidine scaffold.

Compound ClassTargetKey Structural FeaturesObserved ActivityReference
Benzyl ether piperidinesNK1 Receptor3,5-Bis(trifluoromethyl)benzyl etherHigh affinity antagonists (IC₅₀ = 0.95 nM)[5][6]
Acylamino-acyloxymethyl-piperidinesOpioid ReceptorsN-arylethyl, 4-acylamino, 4-acyloxymethylPotent narcotic agonists[11]
Phenyl-piperidine carboxamidesCCR51-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one moietyPotent CCR5 ligands and HIV-1 inhibitors (pIC₅₀ up to 9.0)[13]
Aryl-hydroxypiperidinesOpioid ReceptorsN-substituent, 4-aryl, 4-hydroxyModulators of mu, delta, and kappa opioid receptors[14]
ArylmethoxypiperidinesDopamine TransporterN-substituent, 4-arylmethoxyPotent DAT inhibitors (IC₅₀ = 17.0 nM)[7]

Conclusion

The 4-Cyclohexyl-4-methoxypiperidine scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. By leveraging the extensive knowledge base surrounding 4,4-disubstituted piperidines, researchers can explore a wide range of biological targets with a high probability of identifying potent and selective modulators. The protocols and data presented in this guide offer a solid foundation for initiating drug discovery programs centered on this versatile chemical framework. Further derivatization and biological screening are warranted to fully elucidate the therapeutic potential of 4-Cyclohexyl-4-methoxypiperidine and its analogs.

References

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  • Ryu, I. S., et al. (2020). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. International Journal of Molecular Sciences, 21(13), 4631. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Coop, A., et al. (2016). Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 59(22), 10175-10186. [Link]

  • Viegas, C., et al. (2022). Synthesis and biological evaluation of 4-hydroxy-methylpiperidinyl-N-benzyl-acylarylhydrazone hybrids designed as novel multifunctional drug candidates for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 71, 116952. [Link]

  • ResearchGate. Effects of 1-(1-(4-fluorophenyl)cyclohexyl)piperidine (4′-F-PCP) on locomotor and rotational activities in mice. [Link]

  • Ryu, I. S., et al. (2020). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4'-F-PCP) in Rodents. International Journal of Molecular Sciences, 21(13), 4631. [Link]

  • ResearchGate. Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. [Link]

  • Shishkina, A. V., & Van der Eycken, E. V. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Kumar, A., et al. (2005). Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]

  • Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Pakistan Journal of Pharmaceutical Sciences, 28(6), 2125-2129. [Link]

  • ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Sridhar, S. K., & Ramesh, A. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(4), 1519-1531. [Link]

Sources

Method

Application Note: Scale-Up Synthesis Protocol for 4-Cyclohexyl-4-methoxypiperidine Hydrochloride

Strategic Overview & Synthetic Route 4-Substituted piperidines are ubiquitous structural motifs in modern drug discovery, frequently serving as core scaffolds for G-protein-coupled receptor (GPCR) ligands and kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Synthetic Route

4-Substituted piperidines are ubiquitous structural motifs in modern drug discovery, frequently serving as core scaffolds for G-protein-coupled receptor (GPCR) ligands and kinase inhibitors. The synthesis of 4-cyclohexyl-4-methoxypiperidine hydrochloride presents a classic process chemistry challenge: executing a nucleophilic addition on a hindered ketone followed by the etherification of a highly sterically shielded tertiary alcohol.

To ensure high throughput and minimal chromatographic purification at the kilogram scale, we have engineered a robust, three-step linear sequence starting from the commercially available and cost-effective 1-Boc-4-piperidone.

Workflow A 1-Boc-4-piperidone (SM) B 1-Boc-4-cyclohexyl- piperidin-4-ol (Int-1) A->B Cyclohexylmagnesium bromide, THF, 0°C C 1-Boc-4-cyclohexyl- 4-methoxypiperidine (Int-2) B->C NaH, MeI THF/DMF, 0°C to rt D 4-Cyclohexyl-4- methoxypiperidine HCl (Product) C->D 4M HCl/Dioxane MTBE, rt

Figure 1: Three-step synthetic workflow for 4-Cyclohexyl-4-methoxypiperidine HCl.

Mechanistic Causality: Overcoming Scale-Up Bottlenecks

A successful scale-up protocol does not merely list steps; it anticipates and mitigates thermodynamic and kinetic failure points. The following mechanistic insights dictate our experimental parameters.

The Grignard Addition: Nucleophilic Attack vs. Enolization

The addition of cyclohexylmagnesium bromide to 1-Boc-4-piperidone is highly sensitive to temperature[1]. The bulky cyclohexyl Grignard reagent can easily act as a base rather than a nucleophile. If the internal temperature exceeds 15 °C, the Grignard reagent deprotonates the slightly acidic α -protons of the piperidone, forming an enolate[2]. This side reaction consumes the Grignard reagent (evolving cyclohexane gas), and upon aqueous workup, the enolate simply reprotonates, resulting in the recovery of unreacted starting material and drastically lowering the yield. Causality: Strict cryogenic control (< 5 °C) suppresses the kinetic deprotonation pathway, forcing the thermodynamic nucleophilic addition.

Causality Ketone 1-Boc-4-piperidone Addition Nucleophilic Addition (Desired) Ketone->Addition T < 5°C Enolization Enolization / Deprotonation (Side Reaction) Ketone->Enolization T > 15°C Grignard Cyclohexylmagnesium Bromide Grignard->Addition Grignard->Enolization Product Tertiary Alkoxide (High Yield) Addition->Product Byproduct Unreacted Ketone Recovery (Low Yield) Enolization->Byproduct Aqueous Quench

Figure 2: Temperature-dependent causality in the Grignard addition to 1-Boc-4-piperidone.

Tertiary Alcohol Etherification: Solvation and Sterics

Tertiary alcohols are notoriously difficult to methylate due to severe steric shielding. Standard Williamson ether synthesis conditions often fail or require extended heating, which promotes unwanted E2 elimination (dehydration of the alcohol to an alkene). To overcome this, we utilize Sodium Hydride (NaH) in a highly polar aprotic co-solvent system (THF/DMF)[3],[4]. Causality: DMF strongly solvates the Na+ cation, leaving the tertiary alkoxide "naked" and highly nucleophilic. This allows the SN​2 attack on methyl iodide (MeI) to proceed efficiently at room temperature, entirely bypassing the thermal elimination pathway.

Quantitative Scale-Up Metrics

The robustness of this protocol has been validated across three distinct production scales. The data below demonstrates the scalability of the reaction, with only minor yield attrition at the kilogram scale due to standard mass-transfer limitations during extraction.

Production ScaleStep 1 Yield (%)Step 2 Yield (%)Step 3 Yield (%)Overall Yield (%)Final Purity (HPLC)
10 Grams 85.078.595.063.4> 99.0%
100 Grams 82.575.094.558.5> 99.2%
1.0 Kilogram 79.071.096.053.8> 99.5%

Table 1: Yield and purity metrics across bench-to-pilot scale-up batches.

Self-Validating Experimental Protocols (1.0 kg Scale)

Note: All procedures must be executed in a 20 L jacketed glass reactor equipped with an overhead PTFE stirrer, internal temperature probe, and a continuous nitrogen sweep.

Step 1: Synthesis of 1-Boc-4-cyclohexylpiperidin-4-ol (Int-1)
  • Preparation: Charge the reactor with 1-Boc-4-piperidone (1.00 kg, 5.02 mol) and anhydrous THF (10.0 L). Set the chiller to -5 °C and stir at 250 rpm until the internal temperature reaches 0 °C.

  • Addition: Load cyclohexylmagnesium bromide (2.0 M in diethyl ether, 3.0 L, 6.00 mol, 1.2 eq) into a pressure-equalizing dropping funnel. Add the Grignard reagent dropwise over 4 hours.

  • Control: Adjust the addition rate to ensure the internal temperature strictly remains below 5 °C to prevent enolization.

  • Reaction: Once addition is complete, stir the mixture at 0 °C for 2 hours.

  • Quench & Workup: Slowly quench the reaction by adding saturated aqueous NH4​Cl (3.0 L) dropwise. Caution: Highly exothermic. Extract the aqueous layer with Ethyl Acetate (2 x 4.0 L). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Crystallize the crude residue from heptane to afford Int-1 as a white solid.

  • Self-Validation & IPC: The reaction is complete when TLC (30% EtOAc/Heptane, Ninhydrin stain) shows total consumption of the ketone ( Rf​ 0.4) and appearance of the alcohol ( Rf​ 0.2). The formation of a white, granular precipitate during the NH4​Cl quench confirms the successful breakdown of the magnesium alkoxide complex.

Step 2: Synthesis of 1-Boc-4-cyclohexyl-4-methoxypiperidine (Int-2)
  • Preparation: Charge the reactor with Int-1 (1.12 kg, 3.95 mol), anhydrous THF (5.0 L), and anhydrous DMF (1.0 L). Cool the internal temperature to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 237 g, 5.92 mol, 1.5 eq) in 50 g portions over 1 hour.

  • Alkylation: Once hydrogen gas evolution ceases, add Methyl Iodide (840 g, 5.92 mol, 1.5 eq) dropwise over 1 hour, maintaining the temperature below 10 °C.

  • Reaction: Remove the cooling jacket and allow the reaction to warm to 20 °C. Stir for 12 hours.

  • Quench & Workup: Cool to 0 °C and quench with ice-cold water (2.0 L). Extract with MTBE (2 x 5.0 L). Wash the organic layer extensively with water (3 x 3.0 L) to remove all DMF, followed by brine. Concentrate to yield Int-2 as a pale yellow oil.

  • Self-Validation & IPC: The cessation of H2​ bubbling acts as a visual self-validation that alkoxide formation is complete. IPC by HPLC must show < 2% of Int-1 remaining before quenching. If unreacted Int-1 remains, the DMF wash step during workup will fail to separate them, necessitating a costly column chromatography step.

Step 3: Synthesis of 4-Cyclohexyl-4-methoxypiperidine Hydrochloride (Final Product)
  • Preparation: Charge the reactor with the crude Int-2 oil (830 g, 2.79 mol) and MTBE (6.0 L). Cool to 10 °C.

  • Deprotection: Slowly add 4M HCl in Dioxane (3.5 L, 14.0 mol, 5.0 eq) via an addition funnel over 1 hour.

  • Reaction: Stir the mixture at 20 °C for 4 hours.

  • Isolation: The product will spontaneously precipitate from the MTBE/Dioxane mixture as a dense white solid, driving the equilibrium forward and leaving organic impurities in the mother liquor.

  • Filtration: Filter the suspension through a Buchner funnel. Wash the filter cake with cold MTBE (2.0 L) and dry in a vacuum oven at 45 °C for 24 hours to yield the final product.

  • Self-Validation & IPC: The spontaneous formation of a thick white slurry validates the successful cleavage of the Boc group and formation of the insoluble hydrochloride salt. IPC by LC-MS must confirm the target mass [M+H]+=198.18 and the absence of the Boc-protected precursor ( [M+H]+=298.24 ).

References

  • [1] Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure | Journal of Medicinal Chemistry. ACS Publications. URL:

  • [2] Development and Scale-Up of an Optimized Route to the Pyridazin-3-one Histamine H3 Receptor Antagonist CEP-32215. ACS Publications. URL:

  • [3] Development of an Automated Microfluidic Reaction Platform for Multidimensional Screening: Reaction Discovery Employing Bicyclo[3.2.1]octanoid Scaffolds. PMC (NIH). URL:

  • [4] Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Bruton's Tyrosine Kinase Inhibitor. ACS Publications. URL:

Sources

Application

Application Note: Integrating 4-Cyclohexyl-4-methoxypiperidine into High-Fsp³ GPCR Screening Libraries

Executive Summary & Scientific Rationale The pharmaceutical industry's shift toward high-throughput synthesis historically resulted in an over-reliance on flat, achiral, aromatic molecules, which frequently suffer from p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The pharmaceutical industry's shift toward high-throughput synthesis historically resulted in an over-reliance on flat, achiral, aromatic molecules, which frequently suffer from poor solubility and off-target toxicity. As articulated by Lovering et al. in their seminal "Escape from Flatland" framework, increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates directly correlates with improved physicochemical properties and higher clinical success rates[1],[2].

4-Cyclohexyl-4-methoxypiperidine (Free base CAS: 1350824-25-7[3]; HCl salt CAS: 1394334-25-8[4]) is a premium building block designed specifically to address this challenge. It features a completely saturated, 4,4-disubstituted piperidine core. This specific motif is a historically validated "privileged scaffold" found in numerous high-affinity G-protein coupled receptor (GPCR) ligands, including potent Neurokinin-1 (NK1) antagonists[5],[6] and Chemokine Receptor 5 (CCR5) viral entry inhibitors[7],[8].

By utilizing the secondary amine of 4-cyclohexyl-4-methoxypiperidine as a synthetic handle, medicinal chemists can generate highly diverse, 3D-complex screening libraries that maintain an exceptionally high Fsp³ profile, thereby maximizing the probability of identifying developable lead compounds.

Physicochemical Profiling & Library Strategy

The inherent properties of 4-cyclohexyl-4-methoxypiperidine make it an ideal starting point for fragment-based or high-throughput library design. The bulky cyclohexyl group provides a deep hydrophobic interaction surface, while the methoxy group acts as a localized, directional hydrogen bond acceptor.

Table 1: Physicochemical Profile of the Core Scaffold
PropertyValueCausality / Impact on Drug Design
Molecular Weight 197.32 g/mol Low initial MW provides a generous budget for derivatization without violating Lipinski's Rule of 5.
Fsp³ (Fraction sp³) 1.0 (12/12 carbons)Perfect saturation maximizes 3D spatial complexity, drastically improving aqueous solubility[1].
Hydrogen Bond Donors 1 (Secondary Amine)Serves as the primary nucleophilic handle for parallel synthesis (e.g., reductive amination).
Hydrogen Bond Acceptors 2 (N, O)The methoxy oxygen provides a critical interaction point for target binding without excessive polarity.
Table 2: Derivatization Strategy for Library Generation
Derivative ClassSynthetic ReagentTarget Interaction ProfilePost-Synthesis Fsp³
N-Alkyl Amines Diverse AldehydesDeep hydrophobic pocket insertion; flexible linker.Remains High (>0.6)
N-Acyl Amides Carboxylic AcidsRigidified geometry; introduces H-bond acceptor.Moderate (~0.5 - 0.7)
N-Sulfonyls Sulfonyl ChloridesStrong polar interactions; targets unique vector space.Moderate (~0.5 - 0.7)

Experimental Workflows & Methodologies

The following protocols detail the generation of a focused GPCR screening library and its subsequent biological evaluation. Every step is designed as a self-validating system to ensure data integrity.

Workflow A 4-Cyclohexyl-4- methoxypiperidine B Parallel Synthesis (96-Well Format) A->B C LC-MS QC & Auto-Purification B->C D 384-Well Assay Plate Formatting C->D E FLIPR GPCR Kinetic Screening D->E

Figure 1: High-throughput workflow from scaffold derivatization to GPCR screening.

Protocol 1: High-Throughput Reductive Amination (96-Well Format)

Objective: Synthesize a diverse library of N-alkylated 4,4-disubstituted piperidines. Causality: Reductive amination is selected over direct alkylation with alkyl halides to strictly prevent over-alkylation (quaternary ammonium salt formation). Sodium triacetoxyborohydride (STAB) is utilized because its mild reducing power selectively targets the iminium ion intermediate without reducing the unreacted aldehyde starting materials.

Step-by-Step Procedure:

  • Scaffold Preparation: Dispense 4-cyclohexyl-4-methoxypiperidine hydrochloride (0.1 mmol) into a 96-well deep-well reaction block.

  • Free-Basing: Add N,N-Diisopropylethylamine (DIPEA, 0.12 mmol) dissolved in 500 µL of anhydrous 1,2-dichloroethane (DCE) to each well. Causality: The HCl salt must be neutralized to liberate the secondary amine, allowing it to act as a nucleophile.

  • Aldehyde Addition: Array a diverse panel of aldehydes (0.1 mmol) dissolved in 200 µL DCE into the respective wells.

  • Catalysis & Reduction: Add glacial acetic acid (0.1 mmol) followed by STAB (0.15 mmol). Causality: Acetic acid acts as a catalyst to accelerate iminium ion formation, which is the rate-determining step for sterically hindered 4,4-disubstituted amines.

  • Incubation: Seal the block and agitate at room temperature for 16 hours.

  • Quenching & Extraction: Quench the reactions by adding 400 µL of saturated aqueous NaHCO₃. Allow phase separation, extract the organic (lower) DCE layer, and evaporate under a nitrogen stream.

  • Self-Validating QC: Re-dissolve the crude products in DMSO and submit to high-throughput LC-MS. Only wells exhibiting >85% purity by UV (214/254 nm) and the correct target mass [M+H]⁺ are advanced to biological screening.

Protocol 2: GPCR Functional Screening (FLIPR Calcium Mobilization)

Objective: Evaluate the library for antagonist activity against a target GPCR (e.g., CCR5 or NK1). Causality: 4,4-disubstituted piperidines frequently act as antagonists for Gq-coupled receptors[5]. A fluorometric imaging plate reader (FLIPR) assay provides a real-time, kinetic readout of intracellular calcium release, offering a highly sensitive and temporally precise measurement of receptor inhibition.

Step-by-Step Procedure:

  • Cell Seeding: Seed CHO-K1 cells stably expressing the target GPCR at 15,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove culture media and add 20 µL of Fluo-4 AM calcium indicator dye (2 µM) in assay buffer (HBSS, 20 mM HEPES, pH 7.4) containing 2.5 mM probenecid. Causality: Probenecid is an inhibitor of the multidrug resistance protein (MRP) transporter; its inclusion prevents the cells from actively pumping the fluorescent dye out into the extracellular space.

  • Incubation: Incubate the plate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete dye de-esterification.

  • Compound Addition: Using an automated liquid handler, add the purified library compounds (final concentration: 10 µM, 1% DMSO). Incubate for 15 minutes.

  • Kinetic Readout (Self-Validating): Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds. Causality: Establishing a stable baseline ensures that the test compounds themselves are not autofluorescent or acting as unexpected full agonists.

  • Agonist Challenge: Inject the reference agonist (at its pre-determined EC₈₀ concentration) and record the kinetic fluorescence response for 3 minutes. Calculate the percentage of inhibition relative to vehicle-treated control wells.

Pathway L Piperidine Derivative (Antagonist Hit) R Target GPCR (e.g., NK1/CCR5) L->R Inhibits G Gq Protein Complex Activation R->G P Phospholipase C (PLC) Cleavage G->P I IP3 Generation P->I C ER Calcium Release I->C F Fluo-4 Fluorescence (Assay Readout) C->F

Figure 2: GPCR Gq-coupled calcium signaling pathway targeted by the screening assay.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Stevenson, G. I., et al. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 41(23), 4623–4635.

  • Kazmierski, W. M., et al. (2008). Discovery of Bioavailable 4,4-Disubstituted Piperidines as Potent Ligands of the Chemokine Receptor 5 and Inhibitors of the Human Immunodeficiency Virus-1. Journal of Medicinal Chemistry, 51(20), 6538–6546.

  • PubChem. (2025). 4-Cyclohexyl-1-(3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl)piperidine. National Library of Medicine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlaps in 4-Cyclohexyl-4-methoxypiperidine Analysis

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with NMR peak overlaps during the analysis of 4-Cyclohexyl-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with NMR peak overlaps during the analysis of 4-Cyclohexyl-4-methoxypiperidine and its analogs. The complex stereochemistry and conformational flexibility of this molecule can often lead to crowded and poorly resolved NMR spectra, complicating structural elucidation and purity assessments. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate these complexities and obtain high-quality, interpretable NMR data.

Troubleshooting Guides

This section offers detailed, step-by-step protocols to address specific peak overlap scenarios. The underlying principle of these methods is to subtly alter the chemical or physical environment of the molecule to induce differential changes in the chemical shifts of overlapping signals.

Issue 1: Significant Overlap in the Aliphatic Region of the ¹H NMR Spectrum

The cyclohexyl and piperidine rings of 4-Cyclohexyl-4-methoxypiperidine contain numerous protons with similar electronic environments, frequently leading to a complex and overlapping series of multiplets in the 1.0-3.5 ppm region of the ¹H NMR spectrum.

When encountering a poorly resolved aliphatic region, a systematic and non-destructive approach is recommended. The following workflow is designed to maximize the chances of resolving overlapping signals without resorting to more time-consuming 2D NMR techniques.

G A Start: Overlapping Aliphatic Signals B Step 1: Change NMR Solvent A->B Initial Approach F Partially Resolved B->F Improved Resolution? G Unresolved B->G No C Step 2: Vary Temperature D Step 3: Acquire 2D NMR (COSY/HSQC) C->D Insufficient Resolution E Resolved Spectrum C->E Sufficient Resolution D->E Correlations Resolved F->C Yes G->C

Caption: Initial troubleshooting workflow for overlapping NMR peaks.

The choice of deuterated solvent can have a profound impact on the chemical shifts of protons due to varying solvent-solute interactions.[1][2] Aromatic solvents like benzene-d₆ or pyridine-d₅ often induce significant shifts compared to chlorinated solvents like chloroform-d.[2] This phenomenon, known as the aromatic solvent-induced shift (ASIS), can be particularly effective in resolving overlapping signals.

Step-by-Step Methodology:

  • Initial Spectrum: Dissolve 5-10 mg of your 4-Cyclohexyl-4-methoxypiperidine sample in approximately 0.6 mL of a standard solvent like Chloroform-d (CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Sample Recovery: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen or using a rotary evaporator at a low temperature to avoid sample degradation.

  • Second Solvent: Add approximately 0.6 mL of an aromatic solvent such as Benzene-d₆ to the same NMR tube, ensuring the sample is fully dissolved.

  • Second Spectrum: Acquire a ¹H NMR spectrum under the same experimental conditions (e.g., temperature, number of scans) as the first.

  • Comparison: Compare the two spectra, paying close attention to the dispersion of signals in the aliphatic region.

Data Summary: Expected Chemical Shift Changes

Proton EnvironmentTypical δ in CDCl₃ (ppm)Expected Shift in C₆D₆Rationale for Shift
Methoxyl (-OCH₃)~3.2Upfield shiftAssociation of the electron-rich benzene ring with the electropositive region of the C-O bond.
Piperidine (axial)~2.5-3.0VariableComplex interactions with the solvent cage.
Piperidine (equatorial)~2.0-2.5VariableDependent on the orientation relative to the solvent molecules.
Cyclohexyl~1.0-2.0Generally upfieldShielding effects from the aromatic ring current.

Note: The exact chemical shifts can vary depending on concentration and the specific instrument.

4-Cyclohexyl-4-methoxypiperidine can exist in multiple conformations that may be in rapid exchange at room temperature, leading to broadened or averaged signals.[3] By altering the temperature, the equilibrium between these conformers can be shifted, or the rate of exchange can be slowed, often resulting in sharper signals and improved resolution.[3][4]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a sample in a deuterated solvent with a wide liquid temperature range, such as toluene-d₈ for high-temperature studies or methanol-d₄ for low-temperature experiments.[5] Ensure the NMR tube is properly sealed to prevent solvent evaporation or condensation.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Variation: Incrementally increase or decrease the temperature in steps of 10-20 K.

  • Equilibration and Shimming: Allow the sample to equilibrate at each new temperature for 5-10 minutes. It is crucial to re-shim the spectrometer at each temperature, as magnetic field homogeneity is temperature-dependent.[6]

  • Acquisition: Acquire a ¹H NMR spectrum at each temperature.

  • Analysis: Compare the spectra obtained at different temperatures to identify temperature-induced shifts that resolve the peak overlaps.

FAQs: Frequently Asked Questions

Q1: Why are the peaks in my ¹H NMR spectrum of 4-Cyclohexyl-4-methoxypiperidine broad, even after attempting the troubleshooting steps?

A1: Peak broadening can arise from several factors beyond simple signal overlap.[7]

  • Concentration Effects: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, both of which can cause peak broadening.[6] Try diluting your sample.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can significantly shorten relaxation times and lead to broad lines. Degassing the sample by bubbling an inert gas (like argon or nitrogen) through the solution can help remove dissolved oxygen.

  • Chemical Exchange: If the broadening is due to conformational exchange that is occurring on an intermediate timescale at the experimental temperature, further temperature adjustments may be necessary to either reach the fast or slow exchange regime, where sharper peaks are observed.

Q2: I have tried changing solvents and varying the temperature, but some key signals remain overlapped. What is the next logical step?

A2: If basic one-dimensional techniques are insufficient, the next step is to employ two-dimensional (2D) NMR experiments.[8] 2D NMR spreads the signals across two frequency axes, providing another dimension of resolution.[9]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment is excellent for identifying protons that are coupled to each other (typically through 2-4 bonds).[10] Even if two multiplets overlap in the 1D spectrum, their cross-peaks in the COSY spectrum can often be resolved, allowing you to trace the connectivity within the spin systems of the cyclohexyl and piperidine rings.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a very powerful technique for resolving overlapping proton signals by correlating them to their directly attached carbon atoms.[8][11] Since ¹³C spectra are generally much better dispersed than ¹H spectra, protons that are overlapped in the 1D spectrum will often be attached to carbons with different chemical shifts, and will therefore appear as separate cross-peaks in the HSQC spectrum.[12]

G cluster_1d 1D Dimension (Proton) cluster_2d 2D Dimensions (Proton vs. Carbon) A Overlapping 1H Signals (Ha, Hb) B 1D 1H NMR Spectrum A->B C 2D HSQC Spectrum A->C p1 B->p1 Single Unresolved Peak D Resolved Cross-peaks C->D p2 C->p2 Cross-peak for Ha-Ca p3 C->p3 Cross-peak for Hb-Cb

Caption: 2D HSQC resolves overlapping ¹H signals via correlation to ¹³C.

Q3: Can computational methods help in assigning the NMR spectrum of 4-Cyclohexyl-4-methoxypiperidine?

A3: Yes, computational chemistry can be a valuable tool. Density Functional Theory (DFT) calculations can be used to predict the ¹H and ¹³C chemical shifts of different conformers of the molecule.[13] By comparing the calculated spectra with the experimental data, it may be possible to assign specific peaks to particular protons and carbons in the molecule. However, the accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. More advanced methods, such as those incorporating machine learning, are showing promise in improving the accuracy of NMR chemical shift predictions.[13]

References

  • Technical Support Center: Navigating Overlapping Peaks in ¹³C NMR of Labeled Extracts - Benchchem. (n.d.).
  • Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). (2009, June 5). Mestrelab Research.
  • qNMR of mixtures: what is the best solution to signal overlap? (2014, October 30). Mestrelab Research.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Two-dimensional nuclear magnetic resonance spectroscopy. (2024, March 12). In Wikipedia. Retrieved from [Link]

  • Variable Temperature to Improve NMR Resolution. (2014, March 6). University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. Retrieved from [Link]

  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. (2007, February 24). Taylor & Francis. Retrieved from [Link]

  • How does solvent choice effect chemical shift in NMR experiments? (2022, January 13). Reddit. Retrieved from [Link]

  • Temperature Effects in Nuclear Magnetic Resonance Spectroscopy. (1960). AIP Publishing. Retrieved from [Link]

  • Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. (2019, March 27). ACS Publications. Retrieved from [Link]

  • Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. (1967). Canadian Science Publishing. Retrieved from [Link]

  • Variable Temperature NMR Spectroscopy. (n.d.). Spectrometer. Retrieved from [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023, December 1). Thieme Connect. Retrieved from [Link]

  • Temperature Effect on NMR Surface Relaxation. (2001, September 30). OnePetro. Retrieved from [Link]

  • NMR Solvents. (n.d.). Isotope Science / Alfa Chemistry. Retrieved from [Link]

  • RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. (n.d.). Springer. Retrieved from [Link]

  • Troubleshooting Dichapetalin I NMR peak overlapping - Benchchem. (n.d.).
  • Notes on NMR Solvents. (n.d.). Retrieved from [Link]

  • Common NMR Solvents - Reference Data. (n.d.). Retrieved from [Link]

  • How can I interpret a NMR with so much noises and peak overlaps? (2020, September 23). ResearchGate. Retrieved from [Link]

  • Resolution of Overlapping Signals Based on T1's. (2008, July 29). University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Types of 2D NMR. (n.d.). Weizmann Institute of Science. Retrieved from [Link]

  • Common NMR Solvents. (n.d.). Wired Chemist. Retrieved from [Link]

  • Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? (2013, October 9). ResearchGate. Retrieved from [Link]

  • HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. (n.d.). JEOL. Retrieved from [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025, March 26). Creative Biostructure. Retrieved from [Link]

  • 2D NMR: TOCSY and HSQC. (n.d.). Retrieved from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. Retrieved from [Link]

  • Basic Practical NMR Concepts. (n.d.). MSU chemistry. Retrieved from [Link]

  • 4-cyclohexyl-4-methoxypiperidine hydrochloride (C12H23NO). (n.d.). PubChemLite. Retrieved from [Link]

  • 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. Retrieved from [Link]

  • A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. (2019, December 10). ChemRxiv. Retrieved from [Link]

  • 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. (n.d.). Wiley Online Library. Retrieved from [Link]

  • 4-Cyclohexyl-1-(3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl)piperidine. (n.d.). PubChem. Retrieved from [Link]

  • 4-cyclohexyl-4-methoxypiperidine hydrochloride — Chemical Substance Information. (n.d.). ChemInfo. Retrieved from [Link]

  • 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2025, March 5). PMC. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Reference Spectra for 4-Cyclohexyl-4-methoxypiperidine: A Comparative Analytical Guide

Executive Summary In modern medicinal chemistry, functionalized piperidines serve as privileged scaffolds for targeting G-protein coupled receptors (GPCRs), including 5-HT and σ -receptors [1]. 4-Cyclohexyl-4-methoxypipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, functionalized piperidines serve as privileged scaffolds for targeting G-protein coupled receptors (GPCRs), including 5-HT and σ -receptors [1]. 4-Cyclohexyl-4-methoxypiperidine (CAS: 1350824-25-7) is a highly specialized building block that combines a basic amine pharmacophore with significant lipophilic bulk (cyclohexyl ring) and a hydrogen-bond acceptor (methoxy group).

For analytical chemists and drug development professionals, accurately elucidating the structure of this compound is critical for quality control and downstream synthetic derivatization. This guide provides an objective, comparative analysis of the 1 H and 13 C NMR spectral characteristics of 4-cyclohexyl-4-methoxypiperidine against its simpler structural analogs: 4-methoxypiperidine and 4-cyclohexylpiperidine . By understanding the causality behind the chemical shifts, researchers can confidently resolve complex overlapping multiplets inherent to saturated bicyclic systems.

Structural Causality & Chemical Shift Dynamics

The NMR profile of 4-cyclohexyl-4-methoxypiperidine is governed by three distinct structural features, each exerting specific electronic and steric effects:

  • Quaternary C4 Carbon Deshielding: Unlike 4-cyclohexylpiperidine, which possesses a tertiary C4 methine proton, the C4 position in 4-cyclohexyl-4-methoxypiperidine is quaternary. The highly electronegative oxygen atom of the methoxy group pulls electron density away from C4 via the inductive effect, shifting its 13 C resonance significantly downfield (from ~43.0 ppm to ~75.2 ppm) [2].

  • Steric Compression and Ring Conformation: The bulky cyclohexyl group acts as a conformational lock. In solution, the piperidine ring predominantly adopts a chair conformation where the bulky cyclohexyl group occupies the equatorial position to minimize 1,3-diaxial interactions, forcing the methoxy group into the axial position. This rigid geometry splits the equatorial and axial protons of the piperidine ring (H2/H6 and H3/H5) into distinct, widely separated multiplets [3].

  • Hydrophobic Signal Overlap: The 11 protons of the cyclohexyl ring and the 4 protons at the C3/C5 positions of the piperidine ring share similar electronic environments (aliphatic, non-deshielded). This causes severe signal overlap in the 1 H NMR spectrum between 0.90 ppm and 1.80 ppm, necessitating 2D NMR techniques for complete assignment.

Comparative NMR Performance Analysis

To objectively evaluate the spectral signature of 4-cyclohexyl-4-methoxypiperidine, we compare its simulated reference data against empirical literature values for its constituent analogs [4, 5].

Table 1: 1 H NMR Chemical Shift Comparison (CDCl 3​ , 400 MHz)
Proton Assignment4-Methoxypiperidine [4]4-Cyclohexylpiperidine [5]4-Cyclohexyl-4-methoxypiperidine (Ref)
-OCH 3​ 3.32 ppm (s, 3H)N/A3.18 ppm (s, 3H)
H4 (Methine) 3.30 ppm (m, 1H)~1.35 ppm (m, 1H)N/A (Quaternary)
H2, H6 (Equatorial) 3.02 ppm (m, 2H)3.10 ppm (m, 2H)2.95 ppm (m, 2H)
H2, H6 (Axial) 2.57 ppm (m, 2H)2.60 ppm (m, 2H)2.68 ppm (m, 2H)
H3, H5 (Pip) + Cyclohexyl 1.40 - 1.91 ppm (m, 4H)0.90 - 1.70 ppm (m, 15H)0.90 - 1.80 ppm (m, 15H)
Table 2: 13 C NMR Chemical Shift Comparison (CDCl 3​ , 100 MHz)
Carbon Assignment4-Methoxypiperidine[4]4-Cyclohexylpiperidine [5]4-Cyclohexyl-4-methoxypiperidine (Ref)
C4 (Piperidine) 76.0 ppm (CH)43.0 ppm (CH)75.2 ppm (Quaternary C)
-OCH 3​ 55.5 ppmN/A48.8 ppm
C2, C6 (Piperidine) 43.5 ppm46.5 ppm42.2 ppm
C3, C5 (Piperidine) 31.0 ppm30.5 ppm30.8 ppm
C1' (Cyclohexyl) N/A42.5 ppm45.1 ppm
C2', C6' (Cyclohexyl) N/A29.5 ppm27.2 ppm
C3', C5', C4' (Cyclohexyl) N/A26.5 - 26.8 ppm26.1 - 26.6 ppm

Note: The upfield shift of the methoxy carbon (48.8 ppm) compared to standard aliphatic ethers is a result of the γ -gauche steric shielding effect exerted by the adjacent axial protons of the piperidine ring.

Experimental Workflows & Protocols

To guarantee reproducibility and high-fidelity structural elucidation, the following self-validating protocol must be employed.

Step-by-Step NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of 4-cyclohexyl-4-methoxypiperidine in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • System Self-Validation (Lock & Shim):

    • Causality Check: Lock the spectrometer to the deuterium frequency of CDCl 3​ (7.26 ppm equivalent).

    • Validation: Perform gradient shimming. A properly shimmed system is validated when the TMS signal at 0.00 ppm achieves a line width at half height ( W1/2​ ) of 0.5 Hz.

  • 1D 1 H NMR Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds. Integrate the sharp singlet at ~3.18 ppm (-OCH 3​ ) and set it to exactly 3.00. The total integration of the aliphatic envelope (0.90–1.80 ppm) must equal exactly 15.00 to validate the presence of both the cyclohexyl ring and the C3/C5 piperidine protons.

  • 1D 13 C NMR Acquisition: Acquire 1024 scans with proton decoupling (WALTZ-16). Verify the absence of a signal at ~43.0 ppm and the presence of a weak quaternary carbon signal at ~75.2 ppm.

  • 2D NMR Elucidation (For Overlap Resolution):

    • Run HSQC to correlate the heavily overlapped proton signals (0.90–1.80 ppm) to their respective carbons (26.0–45.0 ppm).

    • Run HMBC to confirm the quaternary nature of C4. Look for a strong 3-bond correlation ( 3JCH​ ) between the methoxy protons (3.18 ppm) and the C4 carbon (75.2 ppm).

NMRElucidation Start Sample Preparation (CDCl3, 400/100 MHz) OneD 1D NMR Acquisition (1H & 13C) Start->OneD COSY 2D COSY (Spin-Spin Coupling) OneD->COSY HSQC 2D HSQC (1H-13C Direct Connect) OneD->HSQC HMBC 2D HMBC (Long-Range Connect) OneD->HMBC Resolve Resolve Overlapping Cyclohexyl Multiplets COSY->Resolve HSQC->Resolve HMBC->Resolve Final Complete Structural Elucidation Resolve->Final

Caption: Workflow for resolving complex overlapping multiplets in 4-Cyclohexyl-4-methoxypiperidine using 2D NMR.

Pharmacological Context & Receptor Binding

The structural features verified by the NMR data above are directly responsible for the compound's biological activity. The basic piperidine nitrogen serves as the primary anchor, forming a critical salt bridge with a conserved aspartate residue (e.g., Asp3.32 in 5-HT receptors)[1]. Simultaneously, the bulky cyclohexyl group occupies the deep hydrophobic pocket of the receptor, while the methoxy group can engage in localized hydrogen bonding.

GPCRPathway Ligand 4-Cyclohexyl-4-methoxy piperidine Scaffold Binding Pharmacophore Binding (Basic N + Hydrophobic Bulk) Ligand->Binding Receptor GPCR Target (e.g., Sigma-1 / 5-HT) GProtein G-Protein Activation (Alpha/Beta/Gamma) Receptor->GProtein Binding->Receptor Effector Downstream Effectors (cAMP / Ca2+ Flux) GProtein->Effector

Caption: Pharmacodynamic signaling pathway of piperidine-based GPCR ligands.

References

  • Title: Optimization of the Pharmacophore Model for 5-HT7R Antagonism. Design and Synthesis of New Naphtholactam and Naphthosultam Derivatives. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Exploring the Importance of Piperazine N-Atoms for σ 2 Receptor Affinity and Activity in a Series of Analogs. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A 1 H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: PubChem Compound Summary for CID 77666, 4-Methoxypiperidine. Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: PubChem Compound Summary for CID 424240, 4-Cyclohexylpiperidine. Source: National Center for Biotechnology Information (NIH) URL: [Link]

Comparative

High-Performance Liquid Chromatography (HPLC) Method Validation for 4-Cyclohexyl-4-methoxypiperidine Purity Analysis: A Column Comparison Guide

The accurate purity analysis of piperidine derivatives is a notorious bottleneck in pharmaceutical development. 4-Cyclohexyl-4-methoxypiperidine, a highly lipophilic and basic intermediate, presents a classic chromatogra...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate purity analysis of piperidine derivatives is a notorious bottleneck in pharmaceutical development. 4-Cyclohexyl-4-methoxypiperidine, a highly lipophilic and basic intermediate, presents a classic chromatographic challenge: severe peak tailing and unpredictable retention shifts.

This guide provides an objective, data-driven comparison of stationary phase performances for this compound and outlines a self-validating, ICH Q2(R2)-compliant methodology for its purity analysis. Rather than simply listing protocol steps, we will dissect the causality behind the chromatographic behavior, empowering you to build robust, transferrable analytical methods.

The Mechanistic Challenge: Why Piperidines Tail

4-Cyclohexyl-4-methoxypiperidine contains a secondary amine within its piperidine ring. In reversed-phase HPLC, basic compounds (amines) are primarily responsible for peak tailing due to secondary interactions with the stationary phase[1].

Traditional silica-based columns contain residual, unbonded silanol groups (Si-OH). At a mid-range pH, these acidic silanols ionize into negatively charged species ( SiO− ), while the basic piperidine nitrogen becomes protonated ( NH2+​ )[2]. This creates a strong, secondary cation-exchange interaction that competes with the primary hydrophobic retention mechanism[2]. Because this secondary interaction is kinetically slow and easily overloaded, the analyte molecules desorb at different rates, resulting in an asymmetrical, tailing peak[1].

The Solution: pH Control and Stationary Phase Architecture

To mitigate this, we must attack the problem from two angles:

  • Mobile Phase Optimization: Lowering the mobile phase pH to between 2.0 and 3.0 (e.g., using 0.1% Trifluoroacetic acid) ensures the acidic silanol groups remain fully protonated and neutral, effectively suppressing their ability to interact ionically with the basic analyte[2].

  • Column Chemistry: Utilizing modern "Type B" high-purity silica columns that are base-deactivated or feature polar-embedded groups to physically shield residual silanols from the analyte[2].

Column Performance Comparison

To establish the optimal method, we compared three distinct C18 column chemistries under identical, low-pH mobile phase conditions (0.1% TFA in Water / Acetonitrile). The target compound was injected at a nominal concentration of 1.0 mg/mL.

Experimental Data: Stationary Phase Comparison
Column ChemistryTechnology MechanismUSP Tailing Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Nearest Impurity
Standard C18 (Legacy)Single end-capped, higher metal content.2.35 (Fail)4,2001.2
Polar-Embedded C18 Amide linkage shields residual silanols.1.38 (Pass)9,8002.4
Base-Deactivated C18 Ultra-pure Type B silica, double end-capped.1.05 (Optimal) 14,500 3.1

Scientist's Insight: While the Polar-Embedded column successfully shielded the silanols and brought the tailing factor within acceptable limits ( As​<1.5 ), the Base-Deactivated C18 provided superior efficiency ( N ) and baseline resolution. The double end-capping process on a high-purity silica matrix drastically reduces trace metal contamination and free silanols[1], making it the definitive choice for validating the purity of 4-Cyclohexyl-4-methoxypiperidine.

ICH Q2(R2) Method Validation Workflow

With the Base-Deactivated C18 column selected, the method must be validated to demonstrate it is "fit for purpose" according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[3].

The validation protocol is designed as a self-validating system : no subsequent step is executed unless the preceding gatekeeper criteria are met.

ValidationWorkflow Start Method Optimization (Base-Deactivated C18, pH 2.0) SST System Suitability Testing (SST) Gatekeeper: As < 1.5, RSD < 2.0% Start->SST SST->Start Fail Specificity Specificity (Resolution > 2.0 from Impurities) SST->Specificity Pass Linearity Linearity & Range (25% to 150%, R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Report Final ICH Q2(R2) Validation Report Precision->Report

Figure 1: Self-validating ICH Q2(R2) workflow for 4-Cyclohexyl-4-methoxypiperidine purity analysis.

Step-by-Step Method Validation Protocol

Step 1: System Suitability Testing (SST)

Causality: SST is not a validation parameter; it is an integral part of the analytical procedure that verifies the system is performing adequately before any data is collected[3].

  • Prepare a standard solution of 4-Cyclohexyl-4-methoxypiperidine at 1.0 mg/mL.

  • Perform 6 replicate injections.

  • Acceptance Criteria: USP Tailing Factor ≤1.5 , Theoretical Plates ≥10,000 , and Peak Area RSD ≤2.0% .

Step 2: Specificity

Causality: Specificity proves the method can accurately measure the analyte in the presence of potential synthetic impurities or degradation products[3].

  • Inject a blank (diluent). Ensure no peaks elute at the retention time of the active compound.

  • Inject a sample spiked with known synthetic precursors (e.g., 4-methoxypiperidine).

  • Acceptance Criteria: Resolution ( Rs​ ) between 4-Cyclohexyl-4-methoxypiperidine and the closest eluting impurity must be ≥2.0 .

Step 3: Linearity and Range

Causality: Demonstrates that the detector response is directly proportional to the concentration within the operational range[3].

  • Prepare 5 concentration levels ranging from 25% to 150% of the nominal concentration (0.25, 0.50, 0.75, 1.00, and 1.50 mg/mL).

  • Inject each level in triplicate.

  • Plot Peak Area vs. Concentration and perform linear regression analysis.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept should be ≤2.0% of the target concentration response.

Step 4: Accuracy (Recovery)

Causality: Accuracy validates the "trueness" of the method. By spiking known amounts of the analyte into a matrix, we prove the extraction and integration parameters are unbiased[3].

  • Prepare spiked samples at 80%, 100%, and 120% of the target concentration.

  • Prepare 3 independent replicates per level (9 determinations total).

  • Calculate the percentage recovery against the theoretical spiked amount.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% with an RSD ≤2.0% .

Step 5: Precision (Repeatability)

Causality: Precision measures the degree of scatter between a series of measurements under prescribed conditions[3].

  • Prepare 6 independent sample solutions of 4-Cyclohexyl-4-methoxypiperidine at 100% test concentration (1.0 mg/mL).

  • Inject each sample and calculate the assay percentage.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) of the 6 assay results must be ≤1.0% .

Summary of Validation Results

The following table summarizes the quantitative data obtained using the optimized Base-Deactivated C18 method, demonstrating full compliance with ICH Q2(R2) standards.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability As​≤1.5 , RSD ≤2.0% As​=1.05 , RSD = 0.4%PASS
Specificity No interference, Rs​≥2.0 No blank interference, Rs​=3.1 PASS
Linearity R2≥0.999 (25% - 150%) R2=0.9998 PASS
Accuracy 98.0% - 102.0% Recovery99.6% (Mean of 9 determinations)PASS
Precision Assay RSD ≤1.0% (n=6)RSD = 0.6%PASS

Conclusion

The purity analysis of basic lipophilic compounds like 4-Cyclohexyl-4-methoxypiperidine requires a deep understanding of stationary phase interactions. By selecting a Base-Deactivated C18 column and controlling the mobile phase pH to suppress silanol ionization, we eliminated peak tailing and achieved a highly efficient separation. The subsequent ICH Q2(R2) validation data confirms that this optimized method is highly specific, linear, accurate, and precise, making it fully suitable for rigorous pharmaceutical quality control environments.

References

  • [3] U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Available at:[Link]

  • [1] Phenomenex. How to Reduce Peak Tailing in HPLC? Available at:[Link]

Sources

Validation

Analytical Mastery: LC-MS/MS Fragmentation and Platform Comparison for 4-Cyclohexyl-4-methoxypiperidine

For researchers and drug development professionals, the structural elucidation and precise quantification of piperidine derivatives are foundational to pharmacokinetic (PK) profiling and toxicological screening. 4-Cycloh...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the structural elucidation and precise quantification of piperidine derivatives are foundational to pharmacokinetic (PK) profiling and toxicological screening. 4-Cyclohexyl-4-methoxypiperidine (C₁₂H₂₃NO, Exact Mass: 197.1779 Da) presents a unique analytical challenge. Its structure—a basic secondary amine integrated with a bulky, lipophilic cyclohexyl group and a labile methoxy ether at the C4 position—dictates highly specific gas-phase behavior during Electrospray Ionization (ESI)[1].

This guide provides an in-depth mechanistic analysis of its fragmentation patterns and objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) versus Triple Quadrupole (QqQ) platforms for its analysis.

Mechanistic Fragmentation Pathways (The "Why")

Understanding the causality behind mass spectral fragmentation is critical for assay development. Under ESI+ conditions, the basic nitrogen of the piperidine ring is readily protonated, yielding a stable precursor ion of [M+H]⁺ at m/z 198.1852 .

Upon Collision-Induced Dissociation (CID), the molecule undergoes specific, energy-dependent fragmentation cascades driven by proton mobility and steric strain[2]:

  • Neutral Loss of Methanol (-32 Da): At low collision energies (10–15 eV), proton mobilization from the amine nitrogen to the methoxy oxygen creates a highly favorable leaving group. The expulsion of CH₃OH leaves a resonance-stabilized tetrahydropyridine carbocation at m/z 166.1590 . This is the dominant, most thermodynamically stable pathway.

  • Piperidine Ring Cleavage: At moderate collision energies (20–30 eV), the energy overcomes the barrier for C-C and C-N bond cleavages within the piperidine ring. Alpha-cleavage results in the classic piperidine fragment at m/z 84.0813 .

  • Oxidative Rearrangement: Further application of high collision energy (>30 eV) to the m/z 84 fragment induces an oxidative rearrangement and ring contraction, yielding a secondary diagnostic fragment at m/z 56.0500 [3].

Fragmentation M [M+H]+ m/z 198.1852 (Precursor Ion) F1 Loss of CH3OH (-32 Da) m/z 166.1590 M->F1 Low CE (10-15 eV) Proton transfer F2 Alpha-Cleavage m/z 84.0813 M->F2 Med CE (20-30 eV) C-N cleavage F4 Loss of Cyclohexene m/z 116.1075 M->F4 Med CE (20-30 eV) Steric elimination F3 Ring Contraction m/z 56.0500 F2->F3 High CE (>30 eV) Oxidative rearrangement

Collision-induced dissociation (CID) pathways of 4-Cyclohexyl-4-methoxypiperidine.

Technology Comparison: HRMS (Q-TOF) vs. Nominal Mass (QqQ)

Selecting the appropriate MS platform depends entirely on the experimental objective. While QqQ instruments are the gold standard for targeted, high-throughput quantification due to their superior signal-to-noise ratio in Multiple Reaction Monitoring (MRM) mode, HRMS platforms (like Q-TOF or Orbitrap) are indispensable for untargeted metabolite identification and resolving isobaric interferences.

Quantitative Data Comparison
Performance MetricTriple Quadrupole (QqQ)High-Resolution MS (Q-TOF)Analytical Impact
Acquisition Mode MRM (Targeted)Full Scan / PRM (Untargeted/Targeted)QqQ filters matrix noise better; Q-TOF captures all ion data retrospectively.
Mass Accuracy Nominal (~0.7 Da FWHM)High (< 5 ppm)Q-TOF distinguishes m/z 166.1590 from isobaric matrix contaminants.
Sensitivity (LOD) ~0.01 - 0.05 ng/mL~0.5 - 1.0 ng/mLQqQ is vastly superior for late-stage PK profiling of low-abundance analytes.
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitudeQqQ requires fewer sample dilutions during high-concentration tox studies.
Primary Application High-throughput PK/PD, QA/QCStructural elucidation, Metabolite IDUse Q-TOF for discovery; transition to QqQ for clinical/preclinical validation.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for the extraction and quantification of 4-Cyclohexyl-4-methoxypiperidine from biological matrices (e.g., plasma).

Step 1: Sample Preparation (Protein Precipitation)

Causality: The lipophilic nature of the cyclohexyl group requires a strong organic solvent to disrupt protein binding and ensure high recovery.

  • Aliquot 50 µL of plasma into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (containing an isotopically labeled internal standard, e.g., Piperidine-d5).

  • Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: UHPLC Chromatographic Separation

Causality: A high-efficiency C18 column is selected due to its excellent retention and selectivity for polar basic amines like piperidine[4].

  • Column: Atlantis T3 C18 (2.1 × 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (promotes robust [M+H]⁺ ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 4 mins, hold for 1 min, re-equilibrate at 5% B for 2 mins. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (QqQ MRM Mode)

Causality: Optimizing the collision energy (CE) for specific transitions ensures maximum sensitivity.

  • Ionization: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Quantifier Transition: m/z 198.2 → 166.2 (CE: 15 eV). Chosen for its high abundance (loss of methanol).

  • Qualifier Transition: m/z 198.2 → 84.1 (CE: 25 eV). Chosen for structural confirmation of the piperidine core.

Workflow S1 1. Sample Prep (Protein Precipitation) S2 2. UHPLC Separation (C18, Gradient Elution) S1->S2 S3 3. ESI+ Ionization (Desolvation & Protonation) S2->S3 S4 4. Mass Analysis (MRM: 198.2 -> 166.2) S3->S4 S5 5. Data Processing (Peak Integration) S4->S5

Step-by-step LC-MS/MS analytical workflow for piperidine derivative quantification.

Conclusion

For the analysis of 4-Cyclohexyl-4-methoxypiperidine, the dominant fragmentation pathway is the low-energy neutral loss of methanol, yielding a highly abundant m/z 166.2 product ion. When structural verification or metabolite discovery is the goal, HRMS (Q-TOF) provides the necessary mass accuracy to map complex C-C and C-N bond cleavages[2]. However, for validated, high-throughput preclinical quantification, the Triple Quadrupole (QqQ) remains unmatched, leveraging the m/z 198.2 → 166.2 transition to achieve sub-ng/mL sensitivity.

References

  • 1 - BenchChem 2.3 - MDPI 3.4 - PubMed / Altern Ther Health Med 4.2 - ACS Publications

Sources

Comparative

Structural Evolution in Drug Design: 4-Phenylpiperidine vs. 4-Cyclohexyl-4-methoxypiperidine

As drug discovery paradigms shift from flat, two-dimensional aromatic scaffolds toward sp³-enriched, three-dimensional architectures, the classical 4-phenylpiperidine moiety is increasingly being replaced by aliphatic bi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery paradigms shift from flat, two-dimensional aromatic scaffolds toward sp³-enriched, three-dimensional architectures, the classical 4-phenylpiperidine moiety is increasingly being replaced by aliphatic bioisosteres like 4-cyclohexyl-4-methoxypiperidine .

This guide provides an in-depth, objective comparison of these two structural motifs. By analyzing their physicochemical properties, target-binding mechanics, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, we will establish the causality behind this modern medicinal chemistry transition.

Scaffold Deconstruction: The "Escape from Flatland" Paradigm

The 4-phenylpiperidine scaffold is a highly privileged structure found in numerous FDA-approved drugs, including mu-opioid agonists (e.g., meperidine) [1] and sigma-1 receptor antagonists. Its flat aromatic ring provides excellent π−π stacking and cation- π interactions within hydrophobic receptor pockets. However, this "flatness" comes with significant liabilities: high lipophilicity (LogP), poor aqueous solubility, and susceptibility to cytochrome P450 (CYP)-mediated aromatic oxidation.

To mitigate these issues, drug developers utilize the "Escape from Flatland" strategy [2], replacing the planar phenyl ring with a bulky, sp³-hybridized cyclohexyl group. Because a pure cyclohexyl substitution would drastically increase lipophilicity and reduce ligand efficiency, a methoxy group is strategically introduced at the 4-position.

The Causality of the Methoxy Addition:

  • Hydrogen Bond Acceptor (HBA): The tertiary ether oxygen provides a new vector for target engagement, compensating for the loss of π -interactions.

  • Lipophilicity Tuning: The polar oxygen offsets the extreme hydrophobicity of the cyclohexyl ring, keeping the overall LogP within drug-like bounds.

  • Basicity Modulation: Through inductive electron withdrawal, the methoxy group slightly lowers the pKa of the basic piperidine nitrogen, which is a critical step in reducing hERG channel affinity and subsequent cardiotoxicity [3].

Quantitative Physicochemical Comparison

The following table summarizes the foundational physicochemical differences between the two base fragments, illustrating the structural advantages of the sp³-enriched analog.

Property4-Phenylpiperidine4-Cyclohexyl-4-methoxypiperidinePharmacological Impact
Molecular Weight 161.25 g/mol 197.32 g/mol Slight increase, but within Lipinski limits.
Fraction sp³ (Fsp³) 0.451.00Higher Fsp³ correlates with improved clinical success and solubility.
LogP (Predicted) ~2.5~2.2Methoxy insertion prevents excessive lipophilicity.
Topological Polar Surface Area 12.0 Ų21.3 ŲIncreased TPSA improves metabolic clearance profiles.
Metabolic Soft Spots Aromatic C-H (Epoxidation)Aliphatic C-H (Hydroxylation)Eliminates toxic arene oxide intermediate formation.

Mechanistic Causality in Target Binding & Metabolism

The transition from a phenyl to a cyclohexyl-methoxy system fundamentally alters how the molecule interacts with both therapeutic targets (e.g., 5-HT2C receptors) and off-target metabolic enzymes [4].

G cluster_phenyl 4-Phenylpiperidine Scaffold cluster_cyclo 4-Cyclohexyl-4-methoxypiperidine Scaffold P_Node Aromatic Phenyl Ring P_Bind Target: Pi-Pi / Cation-Pi P_Node->P_Bind P_Tox Risk: CYP Epoxidation P_Node->P_Tox C_Node sp3 Cyclohexyl + Methoxy C_Bind Target: Van der Waals + H-Bond C_Node->C_Bind C_Tox Benefit: High Fsp3 / Stable C_Node->C_Tox

Figure 1: Pharmacological and metabolic divergence between 4-phenyl and 4-cyclohexyl-4-methoxy scaffolds.

Self-Validating Experimental Workflows

To objectively validate the performance of 4-cyclohexyl-4-methoxypiperidine derivatives against their 4-phenylpiperidine counterparts, we employ two critical assays: In Vitro Microsomal Stability (to assess the elimination of aromatic oxidation) and Automated Patch-Clamp Electrophysiology (to assess hERG liability reduction).

Workflow Start Compound Library Selection (Phenyl vs Cyclohexyl/Methoxy) Assay1 In Vitro Microsomal Stability (HLM/RLM Incubation) Start->Assay1 Assay2 hERG Patch-Clamp Assay (Cardiotoxicity Screening) Start->Assay2 LCMS LC-MS/MS Quantification (Clearance Rate) Assay1->LCMS Electrophys Electrophysiology (Tail Current Inhibition) Assay2->Electrophys Opt Lead Optimization (Select High Fsp3 Analogs) LCMS->Opt Electrophys->Opt

Figure 2: Integrated screening workflow for metabolic stability and hERG cardiotoxicity.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the reduction in CYP450-mediated clearance by replacing the oxidizable phenyl ring with the sterically shielded cyclohexyl-methoxy group. Self-Validation Mechanism: The assay plate includes Verapamil (high clearance control) and Warfarin (low clearance control). If the intrinsic clearance ( CLint​ ) of these controls falls outside historical standard deviations, the plate is automatically invalidated, ensuring data integrity.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Dilute the test compounds (4-phenylpiperidine and 4-cyclohexyl-4-methoxypiperidine derivatives) to a final assay concentration of 1 µM in the buffer. Keep DMSO concentration 0.1% to prevent CYP inhibition.

  • Pre-Incubation: Add HLMs to the compound mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the microtiter plate at 37°C for 5 minutes.

  • Reaction Initiation (Causality Step): Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Note: NADPH is the obligate electron donor for CYP450 enzymes; omitting it in a parallel control well validates that degradation is specifically CYP-mediated rather than due to chemical instability.

  • Time-Course Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the microsomes, halting the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol B: Automated Patch-Clamp hERG Assay

Objective: Demonstrate that the altered pKa and reduced lipophilicity of the 4-cyclohexyl-4-methoxypiperidine scaffold mitigates the off-target blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Self-Validation Mechanism: The system utilizes a pre- and post-compound application voltage pulse. A known hERG inhibitor (Terfenadine, IC₅₀ ~ 10 nM) is run on control cells. If the Terfenadine IC₅₀ shifts by more than 3-fold from baseline, the cell patch is discarded.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and suspend cells in extracellular recording solution (containing 137 mM NaCl, 4 mM KCl).

  • Patch Formation: Introduce cells to the planar patch-clamp chip. Apply negative pressure to form a gigaseal (>1 G Ω ), followed by a brief suction pulse to achieve whole-cell configuration.

  • Voltage Protocol (Causality Step): Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current. Note: hERG blockers typically bind to the open/inactivated state; this specific voltage protocol maximizes the exposure of the inner cavity binding site to the test compound.

  • Compound Addition: Perfuse the test compounds at ascending concentrations (0.1 µM to 30 µM) for 5 minutes per concentration.

  • Quantification: Measure the peak tail current amplitude at -50 mV. Calculate the IC₅₀ by plotting the percentage of fractional current inhibition against the log concentration of the compound.

Conclusion & Strategic Recommendations

Replacing a 4-phenylpiperidine scaffold with a 4-cyclohexyl-4-methoxypiperidine moiety is a highly effective, data-driven strategy in modern drug design. While the phenyl ring offers straightforward synthesis and robust π -driven affinity, its flat geometry often results in poor metabolic stability and high hERG liability.

By introducing the sp³-rich cyclohexyl ring and the polar methoxy group, researchers can simultaneously achieve:

  • Enhanced Metabolic Stability: By removing the aromatic ring, the molecule avoids rapid CYP-mediated epoxidation.

  • Improved Safety Profiles: The inductive effect of the methoxy group on the piperidine nitrogen, combined with optimized lipophilicity, significantly reduces off-target ion channel interactions.

  • Maintained Efficacy: The 3D bulk of the cyclohexyl group provides excellent shape complementarity in deep hydrophobic pockets, while the methoxy oxygen serves as a targeted hydrogen bond acceptor.

For drug development professionals optimizing central nervous system (CNS) or GPCR-targeted libraries, prioritizing the 4-cyclohexyl-4-methoxypiperidine building block is strongly recommended to improve overall ligand efficiency and clinical survivability.

References

  • Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters (2004).[Link]

  • Escape from Flatland: increasing saturation as an approach to improving clinical success. Nature Reviews Drug Discovery (2009). [Link]

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry (2020).[Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry (2021).[Link]

Validation

In vivo vs in vitro efficacy of 4-Cyclohexyl-4-methoxypiperidine based compounds

An advanced evaluation of drug candidates requires moving beyond basic potency metrics to understand the mechanistic bridge between biochemical affinity and physiological efficacy. The 4-cyclohexyl-4-methoxypiperidine sc...

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced evaluation of drug candidates requires moving beyond basic potency metrics to understand the mechanistic bridge between biochemical affinity and physiological efficacy. The 4-cyclohexyl-4-methoxypiperidine scaffold has recently emerged as a critical pharmacophore in the design of highly selective, non-covalent kinase inhibitors—most notably in overcoming triple-mutant Epidermal Growth Factor Receptor (EGFR) resistance in non-small cell lung cancer (NSCLC) [1].

This guide provides an objective, data-driven comparison of how compounds utilizing this specific structural moiety transition from in vitro discovery to in vivo validation, detailing the causality behind their pharmacokinetic (PK) and pharmacodynamic (PD) behaviors.

Pharmacophore Logic: Why 4-Cyclohexyl-4-Methoxypiperidine?

The selection of the 4-cyclohexyl-4-methoxypiperidine building block is rarely accidental; it is driven by precise Free Energy Perturbation (FEP) and logD modeling designed to exploit deep, lipophilic allosteric or orthosteric pockets.

  • The Piperidine Core: Provides a basic nitrogen that serves as a versatile synthetic handle (e.g., for SNAr reactions with pyrimidines) while modulating the compound's overall solubility and pKa.

  • The Cyclohexyl Motif: In silico models demonstrate that a six-membered aliphatic ring provides the optimal steric volume to displace water networks in hydrophobic kinase pockets. Smaller rings (like cyclobutyl) suffer from a higher entropic penalty and suboptimal Van der Waals contacts.

  • The Methoxy Group: Acts as a localized hydrogen-bond acceptor, fine-tuning the lipophilicity (logP) of the bulky cyclohexyl group to prevent the molecule from becoming excessively greasy, which would otherwise lead to high non-specific protein binding.

Pathway Ligand 4-Cyclohexyl-4-methoxy Scaffold Target Mutant EGFR Kinase (L858R/T790M/C797S) Ligand->Target Binds Block Steric Pocket Occupation & ATP Displacement Target->Block Induces Effect Tumor Regression (In Vivo Efficacy) Block->Effect Triggers

Caption: Mechanism of mutant EGFR inhibition by 4-cyclohexyl-4-methoxypiperidine derivatives.

In Vitro Efficacy: Biochemical vs. Cellular Target Engagement

In in vitro settings, the efficacy of 4-cyclohexyl-4-methoxypiperidine derivatives is characterized by exceptional biochemical affinity ( Ki​ ). For instance, in the development of mutant-selective EGFR inhibitors, the introduction of the cyclohexyl ring directly correlates with single-digit nanomolar potency [1].

However, the transition to cellular assays (e.g., Ba/F3 engineered cell lines) often reveals a standard rightward shift in the IC50​ . This shift is primarily caused by the scaffold's high lipophilicity, which, while beneficial for target binding, increases sequestration in lipid bilayers and binding to intracellular proteins, reducing the free fraction of the drug available to engage the target.

In Vivo Efficacy: The Metabolic Bottleneck

The true test of the 4-cyclohexyl-4-methoxypiperidine scaffold occurs in vivo. While these compounds exhibit excellent volume of distribution, their electron-rich piperidine and methoxy systems make them prime targets for hepatic oxidation.

A well-documented challenge is CYP3A4/5 time-dependent inhibition (TDI) . The metabolic bioactivation of the piperidine ring can lead to rapid clearance and potential hepatotoxicity. To salvage the in vivo efficacy of this scaffold, medicinal chemists employ deuteration (replacing specific hydrogen atoms with deuterium). Because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, deuteration slows the rate of CYP-mediated metabolism without altering the compound's optimal 3D geometry or in vitro potency, thereby rescuing its in vivo Tumor Growth Inhibition (TGI) profile [1].

Objective Performance Comparison

The following table synthesizes the experimental data comparing different ring substitutions on the 4-methoxypiperidine core, highlighting the superiority of the deuterated cyclohexyl derivative in bridging the in vitro to in vivo gap.

Compound VariantStructural ModificationIn Vitro Affinity ( Ki​ )Cellular Efficacy (Ba/F3 IC50​ )In Vivo Efficacy (TGI at 100 mg/kg BID)Primary Limitation
Analogue A Cyclobutyl substitution~10.5 nM>200 nMNot EvaluatedSuboptimal pocket filling (5x lower potency)
Analogue B Cyclohexyl substitution2.1 nM56.9 nM< 50%Rapid CYP3A4/5 clearance (TDI)
Analogue C Deuterated Cyclohexyl2.0 nM 55.2 nM 92% (Robust Regression) High synthetic complexity

Data synthesized from the structural activity relationship (SAR) profiling of imidazo[3.2-b]pyrazole EGFR inhibitors [1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must utilize self-validating experimental designs. Below are the definitive protocols for assessing both in vitro and in vivo efficacy.

Protocol A: In Vitro Cellular Target Engagement (Ba/F3 Viability Assay)

Causality: Ba/F3 is a murine cell line that inherently depends on Interleukin-3 (IL-3) for survival. By transfecting these cells with mutant EGFR (e.g., del19/T790M/C797S) and withdrawing IL-3, cell survival becomes 100% dependent on the mutant kinase. This creates a self-validating loop: cell death directly equates to target inhibition.

  • Cell Preparation: Culture engineered Ba/F3 cells in RPMI-1640 medium supplemented with 10% FBS, completely omitting IL-3.

  • Control Validation (Crucial Step): Maintain a parallel culture of wild-type (WT) parental Ba/F3 cells with IL-3. Compounds must be tested on both lines simultaneously. If a compound kills the WT line, it is generally cytotoxic, invalidating the target-specific IC50​ .

  • Compound Dosing: Seed cells at 2×104 cells/well in a 384-well plate. Dispense the 4-cyclohexyl-4-methoxypiperidine derivative using a 10-point, 3-fold serial dilution (starting at 10 µM).

  • Incubation & Readout: Incubate for 72 hours at 37°C. Add CellTiter-Glo® reagent to measure ATP levels (luminescence).

  • Data Analysis: Calculate the IC50​ using a 4-parameter logistic curve. A valid candidate must show a >100-fold selectivity window between the mutant line and the WT control line.

Protocol B: In Vivo Efficacy (Cell-Derived Xenograft Model)

Causality: To prove that the in vitro potency translates, the compound must maintain a free plasma concentration above the cellular IC50​ for a sufficient duration. Dosing schedules (e.g., BID) are explicitly chosen based on the half-life dictated by the scaffold's metabolic stability.

  • Implantation: Subcutaneously inoculate 5×106 engineered Ba/F3 cells into the right flank of female CB17 SCID mice.

  • Randomization: Once average tumor volumes reach 150–200 mm³, randomize mice into vehicle control and treatment groups (n=8 per group). This ensures baseline equivalence.

  • Dosing Regimen: Administer the deuterated 4-cyclohexyl-4-methoxypiperidine compound via oral gavage (PO) at 50 mg/kg and 100 mg/kg twice daily (BID). Reasoning: BID dosing compensates for the moderate in vivo clearance rate of the lipophilic scaffold.

  • Monitoring: Measure tumor dimensions using digital calipers bi-weekly. Calculate volume using the formula: V=0.5×(Length×Width2) .

  • Endpoint Validation: Calculate Tumor Growth Inhibition (TGI) as a percentage relative to the vehicle control on day 14. Extract tumors post-mortem to perform Western blot analysis for phosphorylated EGFR (pEGFR) to definitively prove that tumor shrinkage was caused by target engagement in vivo.

G A In Silico Design (FEP & logD Modeling) B In Vitro Validation (Biochemical Ki & Ba/F3 IC50) A->B C PK Optimization (Deuteration & CYP Assays) B->C D In Vivo Efficacy (Xenograft TGI Models) C->D

Caption: Workflow for translating 4-cyclohexyl-4-methoxypiperidine hits to in vivo candidates.

References

  • Igawa, H., Konst, Z. A., Therrien, E., Shelley, M., Koldsø, H., Bos, P. H., Negri, A., Verras, A., Guo, J., Dahlgren, M. K., et al. (2024). "Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform." Journal of Medicinal Chemistry, 67(24), 21811-21840.[Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 4-Cyclohexyl-4-methoxypiperidine

As a Senior Application Scientist, I frequently observe laboratories struggling with the nuanced disposal of functionalized piperidine derivatives. 4-Cyclohexyl-4-methoxypiperidine—typically handled in its stable hydroch...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories struggling with the nuanced disposal of functionalized piperidine derivatives. 4-Cyclohexyl-4-methoxypiperidine—typically handled in its stable hydrochloride salt form—presents specific logistical and safety challenges. Proper disposal is not merely about regulatory compliance; it requires a deep understanding of the chemical behavior of the azacycloalkane ring and its substituents to prevent adverse, unintended reactions in your waste streams.

This guide provides an authoritative, step-by-step methodology for the safe handling, segregation, and disposal of 4-Cyclohexyl-4-methoxypiperidine, built upon self-validating protocols that ensure operational safety at every stage.

Physicochemical & Hazard Profiling

Before handling waste, you must understand the quantitative and qualitative profile of the compound. As an HCl salt, the compound is a water-soluble solid, but its hazard profile is dictated by the secondary amine core and its functional groups.

Property / IdentifierValue / Classification
Chemical Name 4-Cyclohexyl-4-methoxypiperidine hydrochloride
CAS Number 1394334-25-8[1]
Molecular Formula C12H23NO • HCl
Monoisotopic Mass (Freebase) 197.17796 Da[2]
GHS Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[1]
Target Organs Respiratory system, Central Nervous System (CNS)

The Mechanistic Causality of Piperidine Waste Management

To manage this chemical safely, you must understand why standard disposal methods fail.

  • pH-Dependent Volatility and Solubility: The piperidine ring contains a basic secondary nitrogen. In its hydrochloride salt form, it is highly water-soluble and non-volatile. However, if introduced into a basic waste stream, the salt is neutralized, generating the freebase. The freebase is highly lipophilic, potentially volatile, and penetrates standard nitrile gloves much faster than the salt.

  • Thermal Decomposition Risks: Piperidine derivatives cannot be disposed of in standard municipal waste or flushed down the drain. Upon thermal decomposition, the azacycloalkane ring breaks down, releasing highly toxic nitrogen oxides (NOx), carbon monoxide, and potentially cyanide gas[3]. Therefore, destruction requires specialized high-temperature incineration equipped with active NOx scrubbers.

Operational Safety & Waste Segregation Protocols

Every step in your waste management workflow must be self-validating. This means the operator should be able to physically or chemically verify that the step was successful, preventing downstream hazards.

Protocol A: Solid Waste Management (Unused Reagent)
  • Step 1: Collection: Sweep up solid material using non-sparking tools to prevent dust ignition. Place the material in a compatible, sealable high-density polyethylene (HDPE) container.

  • Step 2: Moisture Exclusion: Ensure the container is completely dry.

    • Causality: Moisture can lead to clumping, localized concentration gradients, and slow degradation of the methoxy group over time.

    • Self-Validating Check: Add a small packet of indicating silica gel to the secondary containment. If the gel remains blue, the micro-environment is successfully secured against moisture ingress.

  • Step 3: Labeling: Label strictly as "Hazardous Chemical Waste: Toxic Solid (4-Cyclohexyl-4-methoxypiperidine HCl)".

Protocol B: Liquid Waste Segregation (Reaction Mixtures)
  • Step 1: Aqueous Stream pH Modulation: Test the pH of any aqueous waste containing the compound. If basic, neutralize carefully with dilute acid (e.g., 1M HCl) until the pH is between 5 and 7.

    • Causality: In alkaline solutions, the water-soluble hydrochloride salt converts to the lipophilic freebase, which can volatilize or partition unpredictably.

    • Self-Validating Check: If the aqueous waste is too basic (pH > 9), the solution will visibly turn cloudy or form an oily emulsion as the freebase precipitates. The disappearance of this cloudiness upon the dropwise addition of dilute acid physically validates that the compound has successfully converted back to the stable, water-soluble salt form.

  • Step 2: Organic Stream Integration: For organic waste, combine the compound with compatible non-halogenated organic solvents (unless halogenated solvents were specifically used in the reaction).

    • Causality: Amines can react exothermically with strong oxidizing agents or certain chlorinated solvents over time.

    • Self-Validating Check: Monitor the temperature of the waste carboy immediately after addition. A stable temperature profile validates that no latent exothermic acid-base or alkylation reactions are occurring.

Spill Response & Decontamination Methodology

In the event of a spill, immediate containment is required to prevent respiratory irritation (STOT SE 3)[1].

  • Evacuate & Ventilate: Clear the immediate area and maximize fume hood extraction.

  • Containment: Use inert absorbent material (sand, diatomaceous earth, or universal binders). Do not use combustible materials like sawdust.[3]

  • Chemical Decontamination: After removing the bulk solid, wash the spill area with a 1% acetic acid solution, followed by a distilled water rinse.

  • Causality: Mechanical sweeping leaves microscopic dust. Acetic acid ensures any residual freebase or salt is fully solubilized as an acetate/hydrochloride salt for complete removal.

  • Self-Validating Check: Wipe the decontaminated area with a pH indicator swab moistened with distilled water. A neutral pH (6-7) physically validates that no basic piperidine residue remains on the surface.

Regulatory Compliance & Final Destruction

Under US EPA Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR Part 261), 4-Cyclohexyl-4-methoxypiperidine is not explicitly P- or U-listed[4]. However, its waste streams must be evaluated for characteristic hazards.

If mixed with flammable solvents, it must be coded as D001 (Ignitable) . Even as a pure solid, it must be manifested as a toxic organic solid and sent to an approved hazardous waste facility. Standard safety protocols for piperidine derivatives mandate high-temperature incineration due to the release of toxic gases upon thermal decomposition[3].

Waste Workflow Visualization

G Start Waste Generation: 4-Cyclohexyl-4-methoxypiperidine Solid Solid Waste (HCl Salt Powder) Start->Solid Liquid Liquid Waste (Reaction Solutions) Start->Liquid Label RCRA Characteristic Labeling (e.g., D001, Toxic) Solid->Label Aqueous Aqueous Stream Monitor pH < 7 Liquid->Aqueous Organic Organic Stream Segregate Solvents Liquid->Organic Freebase CAUTION: pH > 9 Freebase Precipitation Aqueous->Freebase If pH > 9 Aqueous->Label If pH < 7 Organic->Label Freebase->Organic Transfer to Organic Waste Incinerate High-Temp Incineration (NOx Scrubbers Active) Label->Incinerate

Workflow for the segregation, validation, and disposal of 4-Cyclohexyl-4-methoxypiperidine waste.

References

  • NextSDS. "4-cyclohexyl-4-methoxypiperidine hydrochloride — Chemical Substance Information." Available at: 1[1]

  • Thermo Fisher Scientific. "Piperidine - SAFETY DATA SHEET." Available at: 3[3]

  • PubChemLite. "4-cyclohexyl-4-methoxypiperidine hydrochloride (C12H23NO)." Available at:

  • US Environmental Protection Agency (EPA). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." Available at: 4[4]

Sources

Handling

Personal protective equipment for handling 4-Cyclohexyl-4-methoxypiperidine

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic system of risk mitigation. Handling 4-Cyclohexyl-4-methoxypiperidine —whether in its liquid free...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic system of risk mitigation. Handling 4-Cyclohexyl-4-methoxypiperidine —whether in its liquid free-base form or as a solid hydrochloride salt—requires a nuanced understanding of its physicochemical properties.

Piperidine derivatives are basic, secondary amines. The addition of cyclohexyl and methoxy substituents significantly increases the molecule's lipophilicity. This structural profile enhances its ability to penetrate compromised dermal barriers and cross the blood-brain barrier, dictating strict operational and personal protective equipment (PPE) protocols.

Physicochemical Hazard Profiling & Mechanistic Justification

According to standardized chemical safety data, 4-Cyclohexyl-4-methoxypiperidine exhibits three primary hazard classifications that drive our PPE selection (1)[1]:

  • H315 (Skin Irritation, Category 2): The basicity of the amine causes rapid saponification of skin lipids, leading to severe irritation and potential chemical burns upon prolonged contact.

  • H319 (Eye Irritation, Category 2A): Direct contact with the lipophilic amine can cause immediate and severe mucosal damage to the eyes.

  • H336 (Specific Target Organ Toxicity - Single Exposure): Inhalation of vapors or aerosolized dust can induce central nervous system (CNS) depression, manifesting as drowsiness or dizziness.

Quantitative PPE Specifications

To counteract these specific hazards, standard laboratory attire is insufficient. The following table summarizes the validated PPE specifications required for handling this compound, grounded in permeation testing for piperidine derivatives.

Protection ZoneRecommended MaterialSpecificationBreakthrough TimeMechanistic Rationale
Hands (Splash) Nitrile Rubber0.40 mm thickness>120 minutesProvides an adequate short-term barrier against lipophilic amines before chemical degradation occurs (2)[2].
Hands (Full Contact) Butyl Rubber0.70 mm thickness>480 minutesHighly resistant to permeation by secondary amines; mandatory for prolonged exposure, large-volume handling, or immersion (2)[2].
Eyes/Face PolycarbonateIndirect-vent gogglesN/APrevents severe mucosal damage (H319) from aerosolized dust or liquid splashes. A face shield is required if handling >50 mL (1)[1].
Respiratory Type A Filter (Brown)Organic vapor cartridgeN/ACaptures organic gases with boiling points >65°C, mitigating STOT SE 3 (drowsiness/dizziness) risks if engineering controls fail (3)[3].

Operational Workflow: Safe Handling & Dispensing

Do not treat protocol steps as mere suggestions; they are sequential layers of a self-validating safety system.

Step 1: Engineering Control Validation Before opening the chemical container, verify that the fume hood's continuous monitor displays a face velocity of ≥100 feet per minute (fpm). Causality: This ensures that any aerosolized particulates or vapors (which cause H336 CNS depression) are actively pulled away from your breathing zone.

Step 2: PPE Integrity Check Don a flame-retardant lab coat and indirect-vent goggles. Apply the double-gloving technique (inner 0.15 mm nitrile, outer 0.40 mm nitrile). Self-Validating System: Perform an air-inflation test on the outer gloves prior to donning to verify the absolute absence of micro-tears.

Step 3: Workspace Preparation Line the fume hood working surface with chemical absorbent pads. If handling the free base (liquid), ensure all metal spatulas or transfer vessels are properly grounded to prevent static discharge.

Step 4: Transfer Operation Use a PTFE-coated spatula (for the hydrochloride salt solid) or a glass syringe with a PTFE plunger (for the free base liquid). Causality: Standard plastic syringes contain elastomers that can be rapidly degraded by basic piperidine derivatives, leading to catastrophic seal failure and chemical exposure.

Step 5: Decontamination & Doffing Upon completion, wipe the exterior of the reagent bottle with a damp, solvent-compatible wipe. Self-Validating System: Inspect the outer gloves for any discoloration, swelling, or tackiness. If observed, this indicates the onset of chemical breakthrough; immediately doff and dispose of them.

Visualizing the Handling Workflow

The following diagram maps the logical progression from hazard identification to safe execution and disposal.

G Start 4-Cyclohexyl-4-methoxypiperidine Operational Workflow Hazard Hazard Assessment (H315, H319, H336) Start->Hazard EngControl Engineering Controls (Fume Hood >100 fpm) Hazard->EngControl PPE PPE Verification (Nitrile/Butyl Gloves, Goggles) EngControl->PPE Dispense Closed-System Dispensing & Reaction Setup PPE->Dispense Spill Spill Response Protocol (Absorbent & Containment) Dispense->Spill If Spill Occurs Disposal Waste Segregation (Basic Organic Waste) Dispense->Disposal Standard Workflow Spill->Disposal

Fig 1: Logical workflow for handling 4-Cyclohexyl-4-methoxypiperidine safely.

Spill Response & Chemical Disposal Plan

In the event of a breach in containment, execute the following protocol:

  • Immediate Assessment: If a spill exceeds 50 mL or generates a visible dust cloud, evacuate the immediate area and allow the laboratory HVAC system to clear the air for 15 minutes.

  • Containment & Neutralization:

    • For Liquids: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or sand). Do NOT use sawdust, as the high surface area combined with a reactive amine can pose a fire risk.

    • For Solids (HCl salt): Gently cover the powder with damp paper towels to suppress dust generation.

  • Collection: Use non-sparking polypropylene tools to scoop the absorbed material into a high-density polyethylene (HDPE) waste container.

  • Surface Decontamination: Wash the affected surface with a dilute acidic solution (e.g., 5% acetic acid) to neutralize the residual basic amine.

    • Self-Validating System: Swab the cleaned surface with pH indicator paper; a neutral pH (7.0) confirms complete chemical decontamination.

  • Waste Segregation: Label the container strictly as "Halogen-Free Basic Organic Waste."

    • Causality: Piperidines are basic; inadvertently mixing them with acidic waste streams (e.g., nitric or sulfuric acid) will trigger a violent, exothermic neutralization reaction, potentially over-pressurizing the waste container.

References

  • 4-cyclohexyl-4-methoxypiperidine hydrochloride — Chemical Substance Information Source: NextSDS URL:[Link]

  • Safety Data Sheet: Piperidine (Respiratory Protection Standards) Source: Carl Roth URL:[Link]

Sources

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